Fmoc-D-Arg-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUCBXGDWWXNY-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427036 | |
| Record name | Fmoc-D-Arg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130752-32-8 | |
| Record name | Fmoc-D-Arg-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Arg-OH: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-D-arginine (Fmoc-D-Arg-OH), a critical building block in peptide synthesis. The incorporation of the D-enantiomer of arginine into peptide sequences is a key strategy for enhancing enzymatic stability, which can significantly improve the pharmacokinetic profiles and therapeutic efficacy of peptide-based drugs. This document covers the essential physicochemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and its primary applications in research and drug development. While the side-chain protected form, Fmoc-D-Arg(Pbf)-OH, is more commonly utilized to prevent side reactions, this guide will also address the properties and synthetic considerations for the unprotected this compound.
Core Physicochemical Properties
The quantitative physicochemical data for both unprotected and Pbf-protected this compound are summarized in the tables below for easy comparison.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₄N₄O₄ |
| Molecular Weight | 396.44 g/mol |
| CAS Number | 130752-32-8 |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available; decomposition may occur at elevated temperatures. |
| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents like Dimethylformamide (DMF). |
| Storage Conditions | Store in a cool (0–8 °C), dark, and dry place in a tightly sealed container to prevent moisture absorption.[1] |
Table 2: Chemical Properties of Fmoc-D-Arg(Pbf)-OH
| Property | Value |
| Chemical Formula | C₃₄H₄₀N₄O₇S |
| Molecular Weight | 648.77 g/mol |
| CAS Number | 187618-60-6 |
| Appearance | White to off-white powder[2] |
| Melting Point | 132 °C (decomposition)[] |
| Solubility | Soluble in DMF (sparingly), DMSO (slightly), and Methanol (slightly).[] A clear solution has been reported at a concentration of 50 mg/mL in DMF.[4] |
| Purity | Typically ≥98.0% (TLC) or ≥98.5% (HPLC) |
| Storage Conditions | Store at -20°C for long-term storage (up to 3 years).[5] Can be stored at 4°C for shorter periods (up to 2 years).[5] It is sensitive to prolonged exposure to light, heat, and moisture.[2] |
Chemical Structure
This compound consists of a D-arginine core, an N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, and a guanidino side chain. The Fmoc group is base-labile, making it suitable for standard SPPS protocols, while the guanidino group is highly basic and nucleophilic. To prevent unwanted side reactions during peptide synthesis, the guanidino side chain is often protected with an acid-labile group, most commonly the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This orthogonal protection scheme is fundamental to the stepwise assembly of amino acids.[1]
Experimental Protocols
The primary application of this compound and its protected derivatives is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The bulky and basic nature of the arginine side chain can present challenges, such as steric hindrance and potential side reactions.
Synthesis of Fmoc-D-Arg(Pbf)-OH
The synthesis of Fmoc-D-Arg(Pbf)-OH from D-Arginine is a multi-step process that involves the sequential protection of its functional groups.[6]
Experimental Workflow for Synthesis of Fmoc-D-Arg(Pbf)-OH
Caption: General synthetic pathway for Fmoc-D-Arg(Pbf)-OH.
Detailed Protocol for the Synthesis of Fmoc-D-Arg(Pbf)-OH:
-
Esterification: D-Arginine hydrochloride is reacted with thionyl chloride in anhydrous methanol at low temperatures to protect the carboxylic acid as a methyl ester.[6]
-
α-Amino Protection: The α-amino group of the D-arginine methyl ester is then protected with a tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate.[6]
-
Guanidino Group Protection: The Pbf group is introduced onto the side-chain guanidino function using Pbf-Cl.[6]
-
Selective α-Amino Deprotection: The Boc group is selectively removed from the α-amino position using a solution of HCl in ethyl acetate.[6]
-
Saponification: The methyl ester is hydrolyzed using a base like sodium hydroxide to regenerate the free carboxylic acid.
-
Final α-Amino Protection: The permanent Fmoc group is introduced onto the α-amino group using a reagent like Fmoc-OSu.[6]
-
Purification: The final product is purified through extraction and crystallization to yield Fmoc-D-Arg(Pbf)-OH.[6]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Arg(Pbf)-OH
The incorporation of Fmoc-D-Arg(Pbf)-OH into a growing peptide chain on a solid support follows the standard Fmoc-SPPS cycle.
Experimental Workflow for a Single Coupling Cycle in Fmoc-based SPPS
Caption: A single coupling cycle in Fmoc-based SPPS.
Detailed Protocol for Coupling of Fmoc-D-Arg(Pbf)-OH:
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amide) in DMF for at least 30 minutes.[7]
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.[7]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.[7]
-
Activation of Fmoc-D-Arg(Pbf)-OH: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (typically 3 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, HATU; 2.9 equivalents), and a base (e.g., DIEA; 6 equivalents) in DMF. Allow the activation to proceed for 1-2 minutes.[7]
-
Coupling Reaction: Add the activated amino acid solution to the washed resin and agitate the mixture at room temperature for 1-3 hours.[7]
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines on the resin. A negative result indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and by-products.
Challenges and Strategies for Using Unprotected this compound in SPPS
While less common, the use of side-chain unprotected Fmoc-Arg-OH in SPPS is an area of interest, particularly from a green chemistry perspective as it improves atom economy.[8][9] However, this approach presents significant challenges.
Potential Side Reactions with Unprotected Arginine:
-
Acylation of the Guanidino Group: The nucleophilic guanidino side chain can react with the activated carboxyl group of the incoming amino acid, leading to branched peptides.
-
Intramolecular Lactam Formation: The activated carboxyl group can react with the guanidino group of the same molecule, leading to chain termination.
-
Protonation Issues: The basicity of the guanidino group can interfere with coupling reactions by protonating the activated carboxyl group.
Strategies for Using Unprotected Fmoc-Arg-OH:
Recent studies have shown that the coupling of unprotected Fmoc-Arg-OH can be achieved with specific coupling agents and conditions. For example, the use of Oxyma Pure and DIC in a specific ratio has been reported to facilitate the coupling of Fmoc-Arg(HCl)-OH in DMF.[8] This approach aims to minimize side reactions by carefully controlling the activation and coupling steps.
On-Resin Guanidinylation: An Alternative Approach
An alternative strategy to introduce an arginine residue is through the post-synthetic modification of an ornithine-containing peptide on the solid support. This process, known as on-resin guanidinylation, involves converting the primary amine of the ornithine side chain into a guanidinium group.[7]
Experimental Workflow for On-Resin Guanidinylation
Caption: Workflow for on-resin guanidinylation of an ornithine residue.
Biological Significance and Signaling Pathways of D-Arginine Containing Peptides
The incorporation of D-arginine into peptides has profound biological implications, primarily due to enhanced stability against enzymatic degradation by proteases.[10] This increased stability leads to a longer in vivo half-life, making D-Arg containing peptides attractive candidates for therapeutic development.
Key Therapeutic Areas and Mechanisms of Action:
-
Antimicrobial Peptides (AMPs): Arginine-rich peptides are known for their ability to disrupt bacterial cell membranes. The substitution with D-arginine can enhance their stability without compromising, and in some cases even improving, their antimicrobial activity.[11] The primary mechanism involves the electrostatic interaction of the positively charged guanidinium groups with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death.[10]
-
Cell-Penetrating Peptides (CPPs): The high density of positive charges in arginine-rich peptides facilitates their translocation across cellular membranes. This property is exploited to deliver various cargo molecules, such as drugs and nucleic acids, into cells. D-Arg containing CPPs often exhibit enhanced stability, which can lead to prolonged intracellular concentrations.[10]
-
Neurodegenerative Diseases: D-peptides have been designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. Their resistance to proteolysis makes them suitable for chronic conditions requiring long-term treatment. The interaction is mediated by the electrostatic attraction between the D-arginine residues and negatively charged residues on the Aβ peptide.[10]
-
Cancer Therapy: Cationic peptides containing D-arginine can selectively target and disrupt the membranes of cancer cells, which are often more anionic than normal cells.[10]
Signaling Pathways
The interaction of arginine-rich peptides with cells can trigger specific signaling pathways. For instance, the binding of these peptides to heparan sulfate proteoglycans on the cell surface can induce macropinocytosis, a form of endocytosis, leading to their cellular uptake. This process can involve the activation of small GTPases like Rac, which regulate the actin cytoskeleton.
Signaling Pathway for Cellular Uptake of Arginine-Rich Peptides
Caption: Simplified signaling pathway of D-arginine peptide uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis of Fmoc-D-Arg(Pbf)-OH from D-Arginine
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Fmoc-D-Arg(Pbf)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the development of therapeutic peptides.[1][2] The incorporation of the D-enantiomer of arginine provides peptides with enhanced stability against enzymatic degradation, a critical attribute for improving pharmacokinetic profiles.[2][3] This technical guide provides an in-depth overview of the multi-step synthesis of Fmoc-D-Arg(Pbf)-OH from D-Arginine, complete with detailed experimental protocols and quantitative data.
The synthesis employs an orthogonal protection strategy, where the α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino side chain is protected by the acid-labile 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][4] This allows for the selective deprotection of the Fmoc group during peptide chain elongation, while the Pbf group remains intact until the final cleavage from the solid support.[1][5]
Overall Synthesis Pathway
The transformation of D-Arginine into Fmoc-D-Arg(Pbf)-OH is a sequential process involving the protection of its three key functional groups—the carboxylic acid, the α-amino group, and the guanidino group—followed by selective deprotections and the final introduction of the Fmoc group.[1][6] The general synthetic route is outlined below.
Caption: Overall synthesis pathway of Fmoc-D-Arg(Pbf)-OH from D-Arginine.
Experimental Protocols and Quantitative Data
The following sections provide detailed methodologies for each step of the synthesis. The quantitative data, including reagent quantities, reaction conditions, and durations, are summarized in the subsequent tables for clarity and ease of comparison.
Step 1: Esterification of D-Arginine
This initial step protects the carboxylic acid functionality as a methyl ester to prevent its interference in subsequent reactions.[1]
-
Procedure:
-
Pre-dry a suitable reaction vessel and add anhydrous methanol (approximately 4.6 L per kg of D-Arginine).
-
Cool the methanol to a temperature between -10°C and -5°C.
-
Slowly add thionyl chloride (approximately 0.6 L per kg of D-Arginine) to the cooled methanol while maintaining the temperature.
-
Gradually add D-Arginine hydrochloride to the mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Heat the reaction to 35°C and monitor for completion via Thin Layer Chromatography (TLC), which typically takes around 48 hours.[1][7]
-
After completion, concentrate the reaction mixture under reduced pressure to obtain the D-Arg-OMe·2HCl intermediate as an oil.[7]
-
| Parameter | Value | Reference |
| Reagents | ||
| D-Arginine·HCl | 1 kg (basis) | [1] |
| Anhydrous Methanol | ~4.6 L | [1] |
| Thionyl Chloride | ~0.6 L | [1] |
| Reaction Conditions | ||
| Initial Temperature | -10°C to -5°C | [1][7] |
| Stirring Temperature | Room Temperature | [1][7] |
| Heating Temperature | 35°C | [1][7] |
| Duration | ||
| Initial Stirring | 24 hours | [1][7] |
| Heating | ~48 hours (until completion by TLC) | [1][7] |
Step 2: Introduction of the Boc Group
The α-amino group is temporarily protected with a tert-butoxycarbonyl (Boc) group.[1]
-
Procedure:
-
In a separate reactor, dissolve sodium bicarbonate (approximately 1.17 kg per kg of initial D-Arg·HCl) in water (~7 L).
-
Gradually add the D-Arg-OMe·2HCl oil from the previous step to the stirred mixture.
-
Add tetrahydrofuran (THF, ~1.4 L).
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) in batches and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, adjust the pH to 3-4 and perform an extraction with a petroleum ether/ethyl acetate mixture.
-
Saturate the aqueous layer with salt, adjust the pH to 6-7, and extract the product with ethyl acetate.
-
Wash the organic phase with saturated brine and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate under reduced pressure to obtain Boc-D-Arg-OMe as an oil.[7]
-
| Parameter | Value | Reference |
| Reagents | ||
| D-Arg-OMe·2HCl | Product from Step 1 | [1] |
| Sodium Bicarbonate | ~1.17 kg | [1] |
| Water | ~7 L | [1] |
| Tetrahydrofuran (THF) | ~1.4 L | [1] |
| (Boc)₂O | Added in batches | [1][7] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1][7] |
| pH adjustment (wash) | 3-4 | [1][7] |
| pH adjustment (extract) | 6-7 | [1][7] |
| Duration | ||
| Stirring | Until completion by TLC | [1] |
Step 3: Introduction of the Pbf Group
The guanidino side chain is protected with the Pbf group using Pbf-Cl.[1][5]
-
Procedure:
-
Add Boc-D-Arg-OMe, Pbf-Cl, acetone, and potassium carbonate to a reaction vessel.
-
Maintain the temperature at 40-45°C and monitor the reaction by TLC.
-
Once the reaction is complete, filter to remove solid insoluble matter.
-
Distill the acetone under reduced pressure and concentrate the solution to obtain Boc-D-Arg(Pbf)-OMe oil.[7][8]
-
| Parameter | Value | Reference |
| Reagents | ||
| Boc-D-Arg-OMe | Product from Step 2 | [7][8] |
| Pbf-Cl | - | [7][8] |
| Acetone | - | [7][8] |
| Potassium Carbonate | - | [7][8] |
| Reaction Conditions | ||
| Temperature | 40-45°C | [7][8] |
| Duration | ||
| Stirring | Until completion by TLC | [7][8] |
Step 4: De-Boc (Removal of the Boc Group)
The temporary Boc group is removed to expose the α-amino group for the final Fmoc protection.[1]
-
Procedure:
-
In a dry reactor, add a 3N HCl solution in ethyl acetate (approximately 5.6 L per kg of initial D-Arg·HCl).
-
While stirring, add the Boc-D-Arg(Pbf)-OMe oil, maintaining the temperature at 10-15°C.
-
Stir at room temperature until deprotection is complete as monitored by TLC.
-
Add water to wash the product into the aqueous phase.[1]
-
Adjust the pH of the aqueous phase to 7 using sodium carbonate.[7][8]
-
| Parameter | Value | Reference |
| Reagents | ||
| Boc-D-Arg(Pbf)-OMe | Product from Step 3 | [1] |
| 3N HCl in Ethyl Acetate | ~5.6 L | [1] |
| Reaction Conditions | ||
| Addition Temperature | 10-15°C | [1][8] |
| Reaction Temperature | Room Temperature | [1] |
| Duration | ||
| Stirring | Until completion by TLC | [1] |
Step 5: Saponification
The methyl ester is hydrolyzed to regenerate the free carboxylic acid.[1][6]
-
Procedure:
-
Add the aqueous solution containing H-D-Arg(Pbf)-OMe to 95% ethanol.
-
Adjust the pH to 11-12 by dropwise addition of 10N NaOH aqueous solution to initiate saponification.
-
After the reaction is complete, adjust the pH to 7 with 6N HCl.
-
Cool the solution to -10°C to 0°C for crystallization.
-
Collect the solid by centrifugation, wash with ethyl acetate, and dry to yield H-D-Arg(Pbf)-OH.[7][8]
-
| Parameter | Value | Reference |
| Reagents | ||
| H-D-Arg(Pbf)-OMe | Product from Step 4 | [7][8] |
| 95% Ethanol | - | [7][8] |
| 10N NaOH | For pH adjustment | [7][8] |
| 6N HCl | For pH adjustment | [7][8] |
| Reaction Conditions | ||
| Saponification pH | 11-12 | [7][8] |
| Neutralization pH | 7 | [7][8] |
| Crystallization Temp. | -10°C to 0°C | [7][8] |
| Duration | ||
| Saponification | 3-4 hours | [6] |
Step 6: Synthesis of Fmoc-D-Arg(Pbf)-OH
The final step involves the introduction of the permanent Fmoc protecting group onto the α-amino group.[1]
-
Procedure:
-
In a reaction vessel, add H-D-Arg(Pbf)-OH, water, and THF.
-
Adjust the pH to 8.5 with sodium carbonate.
-
Gradually add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), maintaining the temperature between 15-20°C and the pH between 8-9.
-
Monitor the reaction by TLC. The reaction typically takes about 6 hours after the addition of Fmoc-OSu is complete.
-
For purification, extract with a petroleum ether/ethyl acetate mixture.
-
Acidify the aqueous phase to pH 3 with HCl and stir for 2 hours.
-
Extract the product with ethyl acetate and wash with saturated brine until the pH is 6.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.[7][8]
-
| Parameter | Value | Reference |
| Reagents | ||
| H-D-Arg(Pbf)-OH | Product from Step 5 | [7][8] |
| Fmoc-OSu | - | [7][8] |
| Sodium Carbonate | For pH adjustment | [7][8] |
| THF/Water | Solvent | [7][8] |
| Reaction Conditions | ||
| Reaction pH | 8-9 | [8] |
| Reaction Temperature | 15-20°C | [8] |
| Acidification pH | 3 | [7][8] |
| Final Wash pH | 6 | [7][8] |
| Duration | ||
| Reaction Time | ~6 hours | [7][8] |
| Final Product | ||
| Purity | 99.5% | [7][8] |
| Largest Single Impurity | 0.11% | [7][8] |
| D-type Isomer | 0.17% | [7][8] |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical flow of the synthesis, highlighting the key stages and transitions from starting material to the final purified product.
Caption: Logical workflow for the synthesis and purification of Fmoc-D-Arg(Pbf)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental tool in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3][4] This technical guide provides a comprehensive overview of the Fmoc group, detailing its chemistry, application, and the critical role it plays in the efficient synthesis of peptides for research, diagnostics, and therapeutic development.[2]
Core Principles of Fmoc Chemistry
The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, preventing unwanted side reactions and polymerization during peptide bond formation.[5][6] This carbamate is introduced by reacting an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), the latter being favored for its stability.[3][7]
The key to the Fmoc group's utility lies in its base-lability. The fluorenyl ring system's electron-withdrawing nature makes the proton at the C9 position acidic.[3] This allows for its removal through a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[1][3] This selective removal does not affect the acid-labile protecting groups commonly used for amino acid side chains, a principle known as orthogonality, which is the cornerstone of the Fmoc/tBu strategy in SPPS.[4][]
Advantages of the Fmoc Strategy in SPPS
The Fmoc strategy offers several significant advantages over the older tert-butoxycarbonyl (Boc) method, which requires harsh acidic conditions for deprotection:
-
Mild Deprotection Conditions: The use of weak bases like piperidine preserves the integrity of sensitive peptide sequences and acid-labile side-chain protecting groups.[6][9]
-
Orthogonality: The distinct cleavage conditions for the Nα-Fmoc group (base-labile) and side-chain protecting groups (acid-labile) allow for selective deprotection and modification.[4][6]
-
Amenable to Automation: The simple, repetitive cycle of deprotection, washing, and coupling is well-suited for automated peptide synthesizers.[6][]
-
UV Monitoring: The fluorenyl group has a strong UV absorbance around 301 nm, allowing for real-time, quantitative monitoring of the deprotection step by measuring the concentration of the dibenzofulvene-piperidine adduct in the wash solution.[2][11][12]
-
Safer Final Cleavage Reagents: The final cleavage of the peptide from the resin typically uses trifluoroacetic acid (TFA), which is less hazardous than the hydrofluoric acid (HF) often required in Boc chemistry.[6][13]
Quantitative Data in Fmoc Chemistry
The efficiency of Fmoc deprotection and the purity of the resulting peptide are influenced by the choice of deprotection reagent, the reaction time, and the specific amino acid sequence.
Comparison of Deprotection Reagents
While a 20% piperidine solution in N,N-dimethylformamide (DMF) is the standard, other bases have been investigated to address potential side reactions and improve efficiency.
| Deprotection Reagent | Peptide Sequence | Purity (%) | Yield (%) |
| 4-Methylpiperidine (4MP) | NBC1949 | 90.0 | 71.0 |
| Piperidine (PP) | NBC1949 | 92.0 | 72.0 |
| Piperazine (PZ) | NBC1949 | 90.0 | 71.0 |
| 4-Methylpiperidine (4MP) | NBC1951 | 85.0 | 68.0 |
| Piperidine (PP) | NBC1951 | 90.0 | 70.0 |
| Piperazine (PZ) | NBC1951 | 86.0 | 68.0 |
Data adapted from a study comparing deprotection reagents. The highest values for each peptide are in bold.[3]
Deprotection Kinetics
The rate of Fmoc removal can vary depending on the amino acid residue. Steric hindrance around the α-amino group can slow down the reaction.
| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |
| Fmoc-L-Leucine-OH | 4MP, PP, PZ | ~80 | >95 | >99 |
| Fmoc-L-Arginine(Pbf)-OH | 4MP, PP | <40 | ~70 | >90 |
| Fmoc-L-Arginine(Pbf)-OH | PZ | <30 | ~60 | ~85 |
Data interpreted from graphical representations in the source, showing that deprotection of the sterically hindered Arginine residue is slower than for Leucine.[3][14]
Key Experimental Protocols
The following sections provide detailed methodologies for the fundamental steps in Fmoc-based peptide synthesis.
Protocol 1: Fmoc Protection of an Amino Acid
This protocol describes the general procedure for protecting the α-amino group of an amino acid with Fmoc-OSu.
-
Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[3]
-
Addition of Fmoc-OSu: With vigorous stirring at 0-5°C, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.[3]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.[3]
-
Acidification and Isolation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.[3]
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization may be performed if necessary.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition in Fmoc-SPPS.
-
Resin Preparation: Place the Fmoc-amino acid pre-loaded resin in a reaction vessel and swell it in DMF for at least 30-60 minutes.[3]
-
Fmoc Deprotection:
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HBTU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA).[15]
-
Add the activated amino acid solution to the resin and agitate for the required coupling time (typically 30-60 minutes).
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts. A capping step with acetic anhydride may be performed to block any unreacted amino groups.
Protocol 3: Final Cleavage and Peptide Precipitation
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Final Deprotection and Washing: After the last amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (DCM). Dry the resin.[3]
-
Cleavage: Treat the resin with a cleavage cocktail, typically containing a strong acid like TFA and scavengers (e.g., water, triisopropylsilane) to quench reactive cations generated from the cleavage of side-chain protecting groups. The exact composition of the cocktail depends on the peptide sequence. Agitate for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[2][3]
-
Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[3]
Signaling Pathways and Workflows
Visualizing the chemical processes involved in Fmoc chemistry is crucial for a deeper understanding.
Caption: Mechanism of Fmoc protection of an amino acid.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Common Side Reactions and Mitigation Strategies
While Fmoc chemistry is highly efficient, several side reactions can occur, potentially impacting the purity and yield of the final peptide.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate under basic deprotection conditions. This can lead to the formation of β-aspartyl peptides and racemization.[16][17] Using optimized protecting groups for the aspartic acid side chain or modified deprotection protocols can minimize this side reaction.[11]
-
Racemization: The α-proton of an activated amino acid can be abstracted by a base, leading to racemization, particularly for sensitive residues like cysteine and histidine.[3] This can be minimized by using appropriate coupling reagents and conditions that reduce the lifetime of the activated species.
-
Diketopiperazine Formation: At the dipeptide stage, especially when proline is one of the first two residues, intramolecular cyclization can occur to form a diketopiperazine, cleaving the peptide from the resin.[17] Utilizing sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[17]
-
Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection.[11] This can be addressed by using microwave-assisted synthesis, chaotropic agents, or specialized solvents.[11]
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry, enabling the routine and automated synthesis of complex peptides with high purity.[2][13] Its mild deprotection conditions, orthogonality with common side-chain protecting groups, and the ability to monitor the synthesis in real-time have solidified its role as the gold standard in solid-phase peptide synthesis.[2][18] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-quality peptides for a wide array of applications, from fundamental biological research to the development of novel therapeutics.[2][3]
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. total-synthesis.com [total-synthesis.com]
- 9. lifetein.com [lifetein.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
A Deep Dive into Pbf Side-Chain Protection in Arginine Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the success of assembling a target peptide sequence hinges on the strategic use of protecting groups. For the amino acid arginine, with its highly nucleophilic and basic guanidinium side chain, robust protection is critical to prevent unwanted side reactions and ensure high purity and yield. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone of modern Fmoc-based SPPS, offering significant advantages over its predecessors. This guide provides a comprehensive technical overview of the Pbf group's function, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Function and Mechanism of Pbf Protection
The primary role of the Pbf group is to mask the reactive guanidino function of the arginine side chain during peptide synthesis.[1][2] This prevents its interference in peptide bond formation and side reactions such as acylation or cyclization.[1][3] The Pbf group is engineered to be stable under the basic conditions required for the repeated removal of the N-terminal Fmoc group (e.g., treatment with 20% piperidine in DMF), yet readily cleavable under the strongly acidic conditions of the final peptide-resin cleavage step.[1][2]
The key to the Pbf group's utility is its high acid lability, which surpasses that of older sulfonyl-based protectors like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[2][4] This enhanced lability is due to the electron-donating groups on the dihydrobenzofuran ring system, which effectively stabilize the carbocation intermediate formed during acid-catalyzed cleavage. This allows for faster, cleaner deprotection using standard trifluoroacetic acid (TFA) cocktails, minimizing potential damage to sensitive residues within the peptide sequence.[2][5]
Quantitative Performance Data
The selection of a protecting group is a data-driven decision. The Pbf group consistently demonstrates superior performance in cleavage efficiency and final peptide yield compared to older-generation protecting groups.
Table 1: Comparative Cleavage Efficiency of Arginine Protecting Groups
| Protecting Group | Cleavage Conditions | Typical Cleavage Time | Peptide Yield (%) | Reference |
| Pbf | TFA/TIS/H₂O (95:2.5:2.5) | 1.5 - 3 hours | >70% | [6] |
| Pmc | TFA/TIS/H₂O (95:2.5:2.5) | 3 - 4 hours | ~46% | [7][8] |
| Tos | Anhydrous HF | ~1 hour | Variable | [6] |
Note: Yields are highly sequence-dependent. The data presented is from a comparative study on a specific tryptophan-containing peptide, highlighting the Pbf group's advantage in minimizing side reactions.[6][8]
Table 2: Stability of Pbf Group in Standard SPPS Conditions
| Reagent/Condition | Stability of Pbf Group |
| 20% Piperidine in DMF | Stable |
| HBTU, HATU, DIC (Coupling Reagents) | Stable |
| Acetic Anhydride (Capping) | Stable |
| Strong Acid (e.g., >90% TFA) | Labile |
Key Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-Arg(Pbf)-OH and the final cleavage of the Pbf group in manual Fmoc-SPPS.
Protocol: Coupling of Fmoc-Arg(Pbf)-OH
Objective: To incorporate a Pbf-protected arginine residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Arg(Pbf)-OH (3 eq.)
-
HBTU (2.9 eq.) or HATU (3 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel for manual synthesis
Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (typically with 20% piperidine in DMF) and the resin is thoroughly washed with DMF.[3]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and the coupling reagent (e.g., HBTU) in a minimal amount of DMF. Add DIEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.[2]
-
Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[2][3]
-
Reaction Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow beads and solution) indicates a complete reaction. If the test is positive, the coupling step may be repeated.[3]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]
Protocol: Cleavage of the Pbf Group and Peptide from Resin
Objective: To simultaneously cleave the Pbf protecting group (and other acid-labile side-chain groups) and release the peptide from the solid support.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water. A standard, non-malodorous cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[2][5]
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
Methodology:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary.[2][5]
-
Peptide Filtration: Filter the TFA solution containing the cleaved peptide away from the resin beads into a cold centrifuge tube.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (at least 10x the filtrate volume) of cold diethyl ether. A white precipitate should form.[5]
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.[5]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator prior to purification and analysis.
Visualizing the Chemistry and Workflow
Diagrams help clarify the underlying chemical mechanisms and the overall process flow in which the Pbf group is utilized.
Caption: Acid-catalyzed cleavage of the Pbf group and scavenger trapping.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Conclusion
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is an indispensable tool in modern peptide synthesis. Its primary function of robustly protecting the arginine side chain, combined with its favorable cleavage kinetics under standard acidolysis conditions, directly translates to higher purity and yields of synthetic peptides.[1][6] By minimizing side reactions, particularly the alkylation of sensitive residues like tryptophan, the Pbf group simplifies downstream purification efforts.[8][9] The data and protocols outlined in this guide underscore the Pbf group's superior performance and provide a framework for its effective application, empowering researchers to tackle the synthesis of increasingly complex and arginine-rich peptides for therapeutic and research applications.
References
Technical Guide: Fmoc-D-Arg-OH for Peptide Synthesis
This technical guide provides essential information for researchers, scientists, and drug development professionals on the use of Nα-Fmoc-D-arginine (Fmoc-D-Arg-OH), a key building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-arginine is a critical strategy for enhancing the enzymatic stability and modifying the pharmacokinetic profiles of synthetic peptides.
Physicochemical Properties
The fundamental properties of this compound are summarized below. It is crucial to distinguish between the unprotected form and its derivatives, such as the hydrochloride salt or side-chain protected versions, which have different molecular weights and CAS numbers.
| Property | Value | Source |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-D-arginine | - |
| Molecular Formula | C₂₁H₂₄N₄O₄ | [1] |
| CAS Number | 130752-32-8 | [1] |
| Molecular Weight | 396.4 g/mol | [1] |
| Appearance | White to off-white solid |
Note: For practical application in Fmoc-based SPPS, the guanidinium side chain of arginine is typically protected, for example, with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. The Pbf-protected version, Fmoc-D-Arg(Pbf)-OH, has a CAS number of 187618-60-6 and a molecular weight of approximately 648.77 g/mol .[2][3][4][5] The use of a side-chain protecting group is essential to prevent unwanted side reactions during peptide synthesis.[3]
Experimental Protocols
The following protocols outline the standard procedures for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain during manual solid-phase peptide synthesis.
Fmoc Group Deprotection
The removal of the N-terminal Fmoc protecting group is a critical step to expose the free amine for the subsequent coupling reaction.[2] This is typically achieved using a solution of piperidine in a polar aprotic solvent.[2]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[1][2][6]
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[2][3]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[1][2] Agitate the mixture at room temperature for 2-5 minutes.[1][2]
-
Filtration: Drain the deprotection solution from the resin.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[1][2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the next amino acid coupling step.
Monitoring: The progress of the deprotection can be monitored by taking a sample of the filtrate and measuring its UV absorbance at approximately 301 nm, which corresponds to the dibenzofulvene-piperidine adduct.[2]
Amino Acid Coupling
This protocol describes the activation and coupling of the next Fmoc-amino acid, in this case, Fmoc-D-Arg(Pbf)-OH, to the deprotected N-terminus of the peptide-resin. The use of a coupling reagent is necessary to form the peptide bond.
Materials:
-
Deprotected peptide-resin
-
Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading)
-
Coupling reagent, e.g., HATU (2.9 equivalents)[3]
-
Base: N,N-Diisopropylethylamine (DIEA) (6 equivalents)[3][7]
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is deprotected and washed as described in the protocol above.
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH and the coupling reagent (e.g., HATU) in a minimal amount of DMF.[3]
-
Activation: Add DIEA to the solution containing the amino acid and coupling reagent. Mix for 1-2 minutes to activate the carboxylic acid group.[3][7]
-
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.[3]
-
Agitation: Agitate the mixture at room temperature for 1-3 hours.[3] For difficult couplings, such as with arginine, a second coupling step (double coupling) may be performed by repeating steps 2-5 with a fresh activation solution.[3][7]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): A qualitative Kaiser test can be performed on a small sample of the resin to confirm the absence of free primary amines, indicating a successful coupling reaction.
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Visualized Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc/tBu strategy.
Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Navigating the Challenges of Fmoc-D-Arg(Pbf)-OH Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Arg(Pbf)-OH, a cornerstone building block for the incorporation of D-arginine in solid-phase peptide synthesis (SPPS), is notoriously challenging to handle due to its limited solubility in many common organic solvents. This technical guide provides an in-depth analysis of the solubility of Fmoc-D-Arg(Pbf)-OH, offering quantitative data, detailed experimental protocols, and logical workflows to empower researchers to overcome these hurdles and ensure successful peptide synthesis campaigns.
Understanding the Solubility Profile of Fmoc-D-Arg(Pbf)-OH
The poor solubility of Fmoc-D-Arg(Pbf)-OH stems from its molecular structure. The bulky, hydrophobic Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups can lead to strong intermolecular interactions and aggregation, hindering dissolution.[1] This section summarizes the available quantitative and qualitative solubility data for this critical reagent.
Quantitative Solubility Data
The following table compiles available solubility data for Fmoc-D-Arg(Pbf)-OH and its L-isoform, which serves as a close proxy. It is crucial to note that solubility can be affected by factors such as solvent purity, water content, temperature, and the specific lot of the amino acid derivative.[1]
| Solvent | Abbreviation | Solubility (mg/mL) | Molarity (mM) | Conditions | Notes |
| N,N-Dimethylformamide | DMF | ~50 | ~77 | Room Temperature | Generally considered the solvent of choice for SPPS, though achieving a clear solution at this concentration can be challenging and may require assistance (e.g., vortexing, sonication).[1][2] This value is reported for the L-isoform. |
| Dimethyl sulfoxide | DMSO | up to 100 | ~154 | Room Temperature, with sonication | Offers significantly higher solubility, making it an excellent co-solvent to aid dissolution in DMF.[1][3] |
| Ethanol | EtOH | ≥2.14 | ≥3.3 | With ultrasonic treatment | Solubility is limited. This data is for the L-isoform.[4] |
| N-Methyl-2-pyrrolidone | NMP | Sparingly soluble | - | Room Temperature | Generally, Fmoc-amino acids exhibit lower solubility in NMP and its analogs (like NBP) compared to DMF.[2] Viscosity is also higher, which can impede diffusion.[2] |
| Dichloromethane | DCM | Sparingly soluble | - | Room Temperature | Not a preferred solvent due to solubility limitations with many Fmoc-protected amino acids.[5] |
| Water | H₂O | Insoluble | - | - | The hydrophobic nature of the protecting groups prevents dissolution in aqueous solutions.[4] |
Experimental Protocols
This section provides detailed methodologies for dissolving Fmoc-D-Arg(Pbf)-OH for use in SPPS and for experimentally determining its solubility.
Protocol 1: Standard Dissolution in DMF
This protocol is the first-line approach for preparing a solution of Fmoc-D-Arg(Pbf)-OH for a coupling reaction.
-
Weighing: Accurately weigh the desired amount of Fmoc-D-Arg(Pbf)-OH into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMF to achieve the desired concentration (e.g., up to 50 mg/mL).[2]
-
Dissolution: Vortex or stir the mixture vigorously at room temperature for 5-10 minutes.[2]
-
Observation: Visually inspect the solution. If any particulate matter remains, proceed to the troubleshooting protocols.
Protocol 2: Troubleshooting Poor Solubility
If the standard protocol fails to yield a clear solution, the following steps can be taken sequentially.
-
Sonication:
-
Application: Place the sealed vial containing the suspension in a sonicator bath.
-
Duration: Sonicate for 15-30 minutes.[2]
-
Observation: Check for dissolution. If undissolved particles are still present, proceed to the next step.
-
-
Gentle Warming:
-
Application: Place the vial in a water bath or on a heating block at a temperature of 30-40°C.
-
Duration: Stir for 10-20 minutes.
-
Caution: Avoid excessive or prolonged heating, as it may lead to degradation of the Fmoc-amino acid, particularly δ-lactam formation.[1]
-
-
Use of a Co-Solvent (DMSO):
-
Preparation: If starting from scratch, prepare a concentrated stock solution of Fmoc-D-Arg(Pbf)-OH in a minimal amount of DMSO (e.g., up to 100 mg/mL).[2]
-
Addition: Add the DMSO stock solution to the primary solvent (DMF) to achieve the final desired concentration for the coupling reaction. The final DMSO concentration should typically be kept to a minimum (5-10% v/v) to avoid potential side reactions or effects on the resin.[2]
-
Mixing: Vortex the final solution thoroughly.
-
Protocol 3: In Situ Activation for SPPS in NBP
This protocol is adapted for situations where direct dissolution in a solvent like N-Butylpyrrolidinone (NBP) is challenging.
-
Suspension: Suspend Fmoc-D-Arg(Pbf)-OH (e.g., 1.75 equivalents) and an activating agent like OxymaPure (e.g., 1.5 equivalents) in NBP.
-
Addition to Resin: Add the suspension directly to the peptidyl-resin.
-
Heating: Allow the reaction mixture to reach 45°C.
-
Activation: Add half of the required diisopropylcarbodiimide (DIC) (e.g., 0.9 equivalents) and let the reaction proceed for 30 minutes.[2]
-
Second Addition: Add the remaining half of the DIC. Some protocols also suggest adding a small amount of extra Fmoc-D-Arg(Pbf)-OH at this stage.[6]
Protocol 4: Experimental Determination of Solubility via HPLC
For applications requiring precise solubility data, direct experimental determination is recommended.
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of Fmoc-D-Arg(Pbf)-OH (e.g., 150 mg) into a series of vials.
-
To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC's UV detector.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of Fmoc-D-Arg(Pbf)-OH of known concentrations to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mM).
-
Workflows and Logical Diagrams
Visualizing the processes involved in handling Fmoc-D-Arg(Pbf)-OH can aid in standardizing laboratory procedures and troubleshooting. The following diagrams, generated using Graphviz, illustrate key workflows.
Caption: Troubleshooting workflow for dissolving Fmoc-D-Arg(Pbf)-OH.
Caption: Experimental workflow for determining solubility via HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-L-Arg(Pbf)-OH | 154445-77-9 [chemicalbook.com]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Optimal Storage of Fmoc-D-Arg(Pbf)-OH for Purity Maintenance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the critical importance of proper storage conditions for Fmoc-D-Arg(Pbf)-OH, a key building block in solid-phase peptide synthesis (SPPS). The purity of this reagent is paramount, as the presence of impurities can lead to the formation of truncated or modified peptides, complicating purification and potentially compromising the biological activity of the final product. This document provides a comprehensive overview of recommended storage protocols, potential degradation pathways, and analytical methods for purity assessment to ensure the integrity and reliability of this essential compound in research and drug development.
Core Storage Recommendations
To maintain the high purity of Fmoc-D-Arg(Pbf)-OH, it is imperative to control its storage environment. The compound is sensitive to heat, moisture, and light.[1][2][] Adherence to the following guidelines will mitigate the risk of degradation and preserve the chemical fidelity of the reagent.
-
Temperature: For long-term storage, it is highly recommended to store Fmoc-D-Arg(Pbf)-OH in a freezer at temperatures between -15°C and -25°C.[4] A standard freezer at -20°C is a common and effective practice.[1][][6] For short-term storage, refrigeration at 2°C to 8°C is acceptable.[2]
-
Moisture: Fmoc-protected amino acids are susceptible to moisture.[2][] Therefore, Fmoc-D-Arg(Pbf)-OH should be stored in a tightly sealed container to prevent the absorption of atmospheric moisture.[1][2] Before use, it is crucial to allow the container to equilibrate to room temperature before opening. This practice prevents condensation from forming on the cold powder, which could introduce water and lead to hydrolysis.[1][7]
-
Light: The Fmoc group is known to be sensitive to light, particularly when in solution.[] As a precautionary measure, it is advisable to store the solid compound in an opaque container or in a dark location to prevent any potential photochemical degradation.[1][2]
Data Presentation
The following tables summarize the recommended storage conditions and key quality control parameters for Fmoc-D-Arg(Pbf)-OH.
Table 1: Recommended Storage Conditions for Fmoc-D-Arg(Pbf)-OH
| Parameter | Condition | Rationale | Source(s) |
| Temperature | -15°C to -25°C | Long-term stability, minimizes thermal degradation. | [4] |
| -20°C | Commonly recommended for long-term storage. | [1][][6] | |
| 2°C to 8°C | Acceptable for short-term storage. | [2] | |
| Atmosphere | Tightly sealed container | Prevents moisture absorption. | [1][2] |
| Dry/Desiccated | Minimizes hydrolysis. | [1] | |
| Light | Store in the dark/Opaque container | Prevents photochemical degradation of the Fmoc group. | [1][2] |
Table 2: Purity Specifications and Common Impurities
| Parameter | Typical Specification | Potential Impact of Impurity | Source(s) |
| Appearance | White to off-white powder | Color change may indicate degradation. | [1] |
| Purity (HPLC) | ≥ 99.0% | Lower purity leads to side products in peptide synthesis. | [1] |
| L-enantiomer | Typically low, e.g., ≤ 0.2% | Results in diastereomeric peptides with altered biological activity. | [1][8] |
| Fmoc-dipeptides | ≤ 0.1% | Leads to insertion sequences in the final peptide. | [1][8] |
| Fmoc-β-Ala-OH | ≤ 0.1% | Causes insertion of a β-alanine residue. | [1] |
| H-D-Arg(Pbf)-OH | Low levels | Can lead to double incorporation of arginine. | [1] |
| Acetic Acid | ≤ 0.02% | Causes N-terminal acetylation, leading to chain termination. | [8] |
Impact of Improper Storage and Degradation Pathways
Failure to adhere to the recommended storage conditions can lead to the degradation of Fmoc-D-Arg(Pbf)-OH, resulting in the formation of several impurities. One of the notable degradation pathways is the intramolecular cyclization to form an inactive δ-lactam. This side reaction is particularly problematic during the pre-activation step in SPPS but can also be a concern during prolonged or improper storage, especially if moisture is present. The formation of this δ-lactam prevents the amino acid from being incorporated into the growing peptide chain, leading to deletion sequences.[1]
The presence of moisture can also lead to the hydrolysis of the Fmoc protecting group, generating the free amine, H-D-Arg(Pbf)-OH. This impurity can lead to the double incorporation of arginine during peptide synthesis.
Visualization of Factors Influencing Fmoc-D-Arg(Pbf)-OH Stability
The following diagram illustrates the relationship between environmental factors and the degradation of Fmoc-D-Arg(Pbf)-OH.
Caption: Logical workflow of storage conditions and their impact on Fmoc-D-Arg(Pbf)-OH purity.
Experimental Protocol for Purity Assessment by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of Fmoc-D-Arg(Pbf)-OH purity.[1][9] A general reversed-phase HPLC (RP-HPLC) method is provided below, which can be adapted and optimized for specific instruments.
Objective: To determine the purity of Fmoc-D-Arg(Pbf)-OH and identify the presence of any related impurities.
Materials and Reagents:
-
Fmoc-D-Arg(Pbf)-OH sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol or DMF for sample dissolution
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Phenomenex Aeris™ C18, 3.6 µm, 4.6 x 150 mm or equivalent)[1]
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Accurately weigh a small amount of the Fmoc-D-Arg(Pbf)-OH sample.
-
Dissolve the sample in a suitable solvent, such as methanol or DMF, to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: Phenomenex Aeris™ C18 (3.6 µm, 4.6 x 150 mm)[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30-31 min: 100% to 30% B
-
31-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the Fmoc-D-Arg(Pbf)-OH by determining the area percentage of the main peak relative to the total area of all peaks.
-
Appearance of new peaks upon storage is indicative of degradation.[1]
-
Conclusion
The chemical integrity of Fmoc-D-Arg(Pbf)-OH is fundamental to the successful synthesis of high-quality peptides. The recommendations outlined in this guide—storage at low temperatures (ideally -20°C), in a dry, dark environment, and in a tightly sealed container—are critical measures to ensure the stability of this reagent.[1][2][4] By implementing these storage protocols and utilizing analytical methods like HPLC for purity verification, researchers and drug development professionals can minimize the risk of reagent degradation, leading to more reliable, reproducible, and successful outcomes in solid-phase peptide synthesis.
References
The Critical Role of Side-Chain Protection: A Technical Comparison of Fmoc-D-Arg-OH and Fmoc-D-Arg(Pbf)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high-purity, target peptides. This is particularly crucial for trifunctional amino acids like arginine, where the reactive side chain necessitates protection. This technical guide provides an in-depth comparison of two commercially available D-arginine derivatives, Fmoc-D-Arg-OH and Fmoc-D-Arg(Pbf)-OH, highlighting their key differences and outlining their respective applications and handling in peptide synthesis.
The core distinction between these two reagents lies in the presence of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain of arginine in Fmoc-D-Arg(Pbf)-OH. This seemingly minor structural difference has profound implications for the utility of these compounds in Fmoc-based SPPS. Fmoc-D-Arg(Pbf)-OH is the standard and widely accepted derivative for incorporating D-arginine into a peptide sequence, while the use of this compound is generally avoided in standard SPPS protocols due to the high reactivity of its unprotected side chain.[1][2]
Physicochemical Properties: A Comparative Overview
A summary of the key physicochemical properties of this compound and Fmoc-D-Arg(Pbf)-OH is presented below. The significant increase in molecular weight and altered solubility of the Pbf-protected derivative are direct consequences of the bulky, hydrophobic protecting group.
| Property | This compound | Fmoc-D-Arg(Pbf)-OH |
| Synonyms | N-α-(9-Fluorenylmethoxycarbonyl)-D-arginine | Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine; Nα-Fmoc-Nω-Pbf-D-arginine[3] |
| CAS Number | 130752-32-8[4] | 187618-60-6[3] |
| Molecular Formula | C₂₁H₂₄N₄O₄[4] | C₃₄H₄₀N₄O₇S[3] |
| Molecular Weight | 396.44 g/mol [5] | 648.77 g/mol [3] |
| Appearance | White to off-white powder or solid | White to off-white powder or solid[3] |
| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents such as DMF and DMSO[6][7] |
| Storage Conditions | -15°C[5] | 2-8°C or -20°C[7] |
The Imperative of Side-Chain Protection in SPPS
The guanidino group of arginine is highly basic and nucleophilic, making it prone to undesirable side reactions during peptide synthesis. Without protection, this functional group can interfere with the peptide bond formation process. Specifically, the unprotected side chain can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities and truncated sequences.
The Pbf group in Fmoc-D-Arg(Pbf)-OH effectively shields the guanidino side chain, preventing these side reactions.[6] It is an acid-labile protecting group, meaning it is stable under the mildly basic conditions used for Fmoc group removal (e.g., piperidine treatment) but is readily cleaved during the final acidolytic cleavage of the peptide from the resin (e.g., with trifluoroacetic acid).[1][6] This orthogonality of the Fmoc and Pbf protecting groups is a cornerstone of modern SPPS.[3]
Structural Differences
The chemical structures of this compound and Fmoc-D-Arg(Pbf)-OH clearly illustrate the presence of the bulky Pbf protecting group on the latter.
Experimental Protocols
The stark difference in the application of these two compounds is reflected in the standard experimental protocols for SPPS.
Standard Coupling Protocol for Fmoc-D-Arg(Pbf)-OH
This protocol outlines a typical coupling cycle for incorporating Fmoc-D-Arg(Pbf)-OH into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU, or DIC) (2.9-3.0 equivalents)
-
Base (e.g., DIEA or NMM) (6 equivalents)
-
Solvent: High-purity, peptide-grade DMF
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Washing Solvents (DMF, DCM)
Methodology:
-
Fmoc Deprotection: The peptide-resin is treated with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group, exposing the free amine. The resin is then washed thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, Fmoc-D-Arg(Pbf)-OH is pre-activated by dissolving it in DMF with the coupling reagent and base.
-
Coupling: The activated amino acid solution is added to the washed, deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours with agitation.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.
-
Reaction Monitoring: A qualitative test (e.g., Kaiser test) is performed to confirm the complete consumption of the free amine.[3] If the test is positive, indicating incomplete coupling, the coupling step may be repeated.
-
Chain Elongation: The deprotection, activation, and coupling cycle is repeated for each subsequent amino acid in the desired peptide sequence.[3]
Use of this compound in SPPS
Directly substituting this compound for Fmoc-D-Arg(Pbf)-OH in the above protocol is not recommended and is not a standard practice in the field. Doing so would likely result in low yields of the desired peptide and a complex mixture of impurities due to the side-chain reactivity. While strategies for minimal protection SPPS are an area of research, they often require specialized coupling reagents and conditions that are not universally applicable.[8]
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For peptides synthesized using Fmoc-D-Arg(Pbf)-OH, this is typically achieved in a single step using a strong acid cocktail.
A common cleavage cocktail for peptides containing Pbf-protected arginine is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[9] The scavengers in this cocktail (water, phenol, thioanisole, EDT) are crucial for trapping reactive cations generated during the cleavage process, thereby preventing re-attachment to sensitive residues like tryptophan and methionine. The Pbf group is highly labile in strong acid, and its removal is typically complete within 1.5 to 3 hours.[9]
Conclusion
References
- 1. chempep.com [chempep.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C21H24N4O4 | CID 7018814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chempep.com [chempep.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
A Technical Guide to High-Purity Fmoc-D-Arg(Pbf)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Fmoc-D-Arg(Pbf)-OH, a critical raw material for the synthesis of peptide-based therapeutics. Ensuring the chemical and stereoisomeric purity of this reagent is paramount for successful peptide synthesis, leading to higher yields, simplified purification, and ultimately, the desired biological activity of the final peptide. This document outlines commercial suppliers, purity specifications, common impurities, and analytical methodologies for quality assessment.
Commercial Suppliers and Purity Specifications
The quality of Fmoc-D-Arg(Pbf)-OH can vary between suppliers. High-purity material is essential for minimizing side reactions and ensuring the integrity of the synthesized peptide.[1] Below is a summary of commercially available Fmoc-D-Arg(Pbf)-OH from various suppliers, with their stated purity levels. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed quantitative data.
| Supplier | Stated Purity | Analytical Method | CAS Number |
| MedChemExpress | 99.98% | HPLC | 187618-60-6 |
| Omizzur | > 99.0% | HPLC | 187618-60-0 |
| CEM Corporation | ≥ 99.0% (HPLC), ≥ 99.8% (Enantiomeric) | HPLC | Not Specified |
| ETW International | 99% min | Not Specified | 187618-60-0 |
| Merck (Novabiochem®) | ≥ 99% (HPLC), ≥ 99.8% (Enantiomeric) | HPLC, GC | Not Specified |
| Sigma-Aldrich | ≥98.0% | TLC | 187618-60-6 |
| Cayman Chemical | ≥98% | Not Specified | 154445-77-9 (L-form) |
| SVS Labs | 98% | Not Specified | 187618-60-6 |
| ChemPep | Not Specified | Not Specified | 187618-60-6 |
| Aapptec Peptides | Lot-specific | Certificate of Analysis | 187618-60-6 |
| P3 BioSystems | Not Specified | Not Specified | 187618-60-6 |
| BLD Pharm | Not Specified | Not Specified | 187618-60-6 |
The Critical Role of Purity in Peptide Synthesis
Fmoc-D-Arg(Pbf)-OH is a protected form of the D-enantiomer of arginine, a crucial amino acid in many biologically active peptides. The use of D-amino acids can enhance the stability of peptides against enzymatic degradation, improving their pharmacokinetic profiles.[2] However, impurities in the Fmoc-D-Arg(Pbf)-OH raw material can lead to significant issues in solid-phase peptide synthesis (SPPS), including:
-
Deletion Sequences : Failure to incorporate the arginine residue, often due to the formation of an inactive δ-lactam of Fmoc-D-Arg(Pbf)-OH.[1]
-
Insertion Sequences : The presence of Fmoc-dipeptide or Fmoc-β-Ala-amino acid impurities can lead to the undesired incorporation of extra amino acids.[1]
-
Diastereomeric Peptides : Contamination with the L-isomer will result in the synthesis of peptides with incorrect stereochemistry, which can dramatically alter biological activity.[1]
-
Difficult Purification : A complex mixture of peptide impurities complicates the purification of the desired product.[1]
Common Impurities and their Impact
Several process-related impurities can be present in Fmoc-D-Arg(Pbf)-OH. Understanding these impurities is crucial for developing robust analytical methods for quality control.
| Impurity | Potential Impact on Peptide Synthesis |
| Fmoc-L-Arg(Pbf)-OH | Formation of diastereomeric peptides with altered biological activity. |
| Fmoc-β-Ala-OH | Insertion of a β-alanine residue, leading to a peptide with a +156 Da mass difference.[1] |
| H-D-Arg(Pbf)-OH | Double incorporation of arginine, resulting in a peptide with a +648.8 Da mass difference.[1] |
| Fmoc-D-Arg(Pbf)-dipeptides | Insertion of dipeptides into the peptide sequence. |
| Acetic Acid | Can lead to chain termination during synthesis. Even trace amounts can have a significant impact.[3] |
| δ-lactam of Fmoc-D-Arg(Pbf)-OH | Inactive species that fails to couple, leading to deletion sequences.[1] |
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of Fmoc-D-Arg(Pbf)-OH purity, offering high resolution and sensitivity.[4] Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of purity.[4]
High-Performance Liquid Chromatography (HPLC)
This method provides precise, quantitative data essential for quality control.[4]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Phenomenex Aeris™ C18, 3.6 µm, 4.6 x 150 mm or equivalent)[1]
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1]
-
Sample Solvent: Acetonitrile or a mixture of Mobile Phase A and B
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Fmoc-D-Arg(Pbf)-OH sample in the sample solvent to a final concentration of approximately 0.5 mg/mL.[4]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 210 nm or 254 nm[4]
-
Gradient Elution: A typical gradient would be a linear increase in Mobile Phase B from 30% to 90% over 20-30 minutes.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Thin-Layer Chromatography (TLC)
TLC is a cost-effective method for rapid, qualitative checks.[4]
Materials:
-
Silica gel TLC plates with a fluorescent indicator (e.g., F254)
-
Developing chamber
-
Mobile Phase: A mixture of dichloromethane, methanol, and acetic acid (e.g., 90:8:2 v/v/v) is a common starting point. The exact ratio may need to be optimized.
-
Visualization Reagents: UV lamp (254 nm), Ninhydrin solution.
Procedure:
-
Sample Preparation: Dissolve a small amount of Fmoc-D-Arg(Pbf)-OH in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend the plate.[4]
-
Visualization:
-
UV Light: View the dried plate under short-wave UV light (254 nm). The Fmoc group will appear as a dark spot against a fluorescent background.[4]
-
Ninhydrin Stain: To detect free amino groups (impurities), spray the plate with a ninhydrin solution and gently heat. Free amines will appear as purple spots.[4]
-
-
Data Analysis: Assess the purity by observing the number and intensity of impurity spots relative to the main product spot.[4]
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical cycle for the incorporation of Fmoc-D-Arg(Pbf)-OH in solid-phase peptide synthesis.
Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.
Hypothetical Signaling Pathway of an Arginine-Containing Peptide
This diagram illustrates a hypothetical signaling pathway that could be modulated by a synthetic peptide containing D-arginine.
Caption: A hypothetical cell signaling pathway initiated by a peptide drug.
Storage and Handling
To maintain the purity and stability of Fmoc-D-Arg(Pbf)-OH, it is crucial to store it under appropriate conditions. The compound is sensitive to light, heat, and moisture.[1] Recommended storage is in a cool, dark, and dry place, preferably in a freezer at -20°C.[1][5] The container should be tightly sealed to prevent moisture absorption.[1][5] Before use, allow the container to warm to room temperature before opening to prevent condensation.[1]
Conclusion
The selection of high-purity Fmoc-D-Arg(Pbf)-OH is a critical first step in the successful synthesis of arginine-containing peptides for research and drug development. A thorough understanding of potential impurities and the implementation of robust analytical methods for quality control are essential for ensuring the desired outcome of the synthesis. Researchers are strongly encouraged to obtain and review lot-specific Certificates of Analysis from their chosen supplier to verify the quality and purity of this vital reagent.
References
Methodological & Application
Application Notes and Protocols for Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fmoc-D-Arg(Pbf)-OH in SPPS
Fmoc-D-Arg(Pbf)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the development of therapeutic peptides.[1][2] It is the D-enantiomer of arginine, where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidinium side chain is protected by the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[3][4] This orthogonal protection scheme is fully compatible with standard Fmoc-based SPPS protocols.[2]
The incorporation of D-amino acids like D-arginine is a key strategy in medicinal chemistry to enhance the stability of peptides against enzymatic degradation by proteases, which are highly specific for L-amino acids.[1][4][5] This increased stability can lead to an extended in-vivo half-life and improved pharmacokinetic properties of peptide-based drugs.[1][4] The Pbf group is favored for protecting the highly basic and reactive guanidino side chain of arginine due to its increased acid lability compared to older protecting groups like Pmc and Mtr, allowing for more efficient cleavage under milder acidic conditions.[3]
Key Properties of Fmoc-D-Arg(Pbf)-OH
| Property | Value |
| Synonym | N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine |
| CAS Number | 187618-60-6[1] |
| Molecular Formula | C₃₄H₄₀N₄O₇S[1][2] |
| Molecular Weight | 648.8 g/mol [1][2] |
| Appearance | White to off-white powder[2] |
| Solubility | Soluble in common SPPS solvents like DMF and NMP/NBP[2][6] |
| Storage | Store at -20°C for long-term stability[2] |
Application Notes
Advantages of the Pbf Protecting Group
The Pbf group has become a gold standard for arginine side-chain protection in Fmoc-SPPS for several reasons:
-
Increased Acid Lability: The Pbf group is more readily cleaved under standard trifluoroacetic acid (TFA) conditions compared to older groups like Pmc and Mtr.[3] This is particularly beneficial for synthesizing long peptides or those with multiple arginine residues, where complete deprotection can be challenging.[3]
-
Reduced Side Reactions: A significant advantage of the Pbf group is the reduction of side reactions, especially the alkylation of tryptophan residues.[3] Cations released from the Pmc group during cleavage can react with the indole ring of tryptophan, leading to impurities. The Pbf group minimizes this issue.[3]
Challenges and Optimization
The incorporation of Fmoc-D-Arg(Pbf)-OH can be challenging due to the steric hindrance from the bulky Pbf group and the potential for δ-lactam formation, an intramolecular cyclization side reaction that inactivates the amino acid.[2][4][6] To ensure high coupling efficiency, several strategies can be employed:
-
Choice of Coupling Reagent: Potent coupling reagents like HATU or HBTU are often used to overcome steric hindrance.[4][7] For difficult sequences, a combination of DIC with an additive like OxymaPure can also be effective.[6]
-
Double Coupling: If a coupling reaction is incomplete, as indicated by a positive Kaiser test, performing a second coupling step with fresh reagents is recommended.[4]
-
Elevated Temperature: In some cases, particularly when using viscous solvents like N-butylpyrrolidinone (NBP), performing the coupling at a slightly elevated temperature (e.g., 45°C) can improve reaction kinetics and efficiency.[2][6]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Arg(Pbf)-OH
This protocol is suitable for most standard peptide sequences.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[7]
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.[4][7]
-
Activation: Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the activation solution and mix for 1-2 minutes.[4][7]
-
Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.[7]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[7]
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[7]
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended for sterically hindered couplings or if the Kaiser test after a single coupling is positive.
-
Initial Coupling: Perform the initial coupling as described in Protocol 1 (steps 1-4).
-
Wash: After the initial coupling time, drain the reaction vessel and wash the resin with DMF (2-3 times).[4]
-
Second Coupling: Repeat the coupling step with a freshly prepared activation solution of Fmoc-D-Arg(Pbf)-OH as described in Protocol 1 (steps 2-4).[4]
-
Monitoring and Washing: After the second coupling, monitor the reaction with a Kaiser test and wash the resin as described in Protocol 1 (steps 5-6).[4]
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf and other acid-labile side-chain protecting groups.[3]
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with dichloromethane (DCM) to remove residual DMF and dry it under a stream of nitrogen or in a vacuum desiccator.[8]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common and effective mixture is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) .[3][8][9] TIS and water act as scavengers to trap reactive carbocations generated during deprotection.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[3] Gently agitate the mixture at room temperature for 2-4 hours.[3][8]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin from the peptide solution. Wash the resin with a small amount of fresh TFA and combine the filtrates.[3][8]
-
Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a large volume (10-fold excess) of cold diethyl ether.[3][8]
-
Collection and Washing: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.[3]
-
Drying: Dry the final peptide product under vacuum.[3]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Fmoc-D-Arg(Pbf)-OH
| Coupling Reagent | Activating Agent | Base | Equivalents (AA:Coupling:Base) | Solvent | Temperature | Notes |
| HBTU/HATU | HOBt/HOAt (built-in) | DIEA | 3 : 2.9 : 6[4][7] | DMF | Room Temp. | Highly efficient for sterically hindered couplings. HATU is generally more reactive.[2] |
| DIC/OxymaPure | OxymaPure | - | 1.75 : 1.8 : - (Oxyma: 1.5)[6] | NBP | 45°C | Good alternative to aminium/uronium salts, minimizes side reactions.[6] |
| DIC/HOBt | HOBt | - | 3 : 3 : - (HOBt: 3)[5] | DMF | Room Temp. | A classic and cost-effective coupling method. |
Table 2: Common Cleavage Cocktails for Pbf Group Removal
| Cocktail Composition (v/v/v) | Scavengers | Cleavage Time | Target Residues/Protecting Groups |
| TFA / H₂O / TIS (95:2.5:2.5) | H₂O, TIS | 2-4 hours | Standard cocktail for most peptides, including those with Arg(Pbf), Boc, tBu, and Trt groups.[3][8][9] |
| TFA / Phenol / H₂O / TIS (88:5:5:2) | Phenol, H₂O, TIS | 1-4 hours | A more robust cocktail suitable for a wide range of peptides.[10] |
| TFA / EDT / H₂O / TIS (94:2.5:2.5:1) | EDT, H₂O, TIS | 2-4 hours | Recommended for peptides containing cysteine to prevent oxidation and other side reactions. |
| TFA / Thioanisole / EDT (95:2.5:2.5) | Thioanisole, EDT | 2-4 hours | Effective for peptides containing Met or multiple Arg residues. |
Visualizations
Caption: General workflow of a single cycle in Fmoc-based SPPS.
Caption: Chemical structure of Fmoc-D-Arg(Pbf)-OH.
Caption: Logical workflow of the final cleavage and deprotection step.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Manual vs. Automated SPPS for Fmoc-D-Arg(Pbf)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as D-arginine, is a critical strategy in modern therapeutic peptide development to enhance enzymatic stability and prolong in-vivo half-life.[1] Fmoc-D-Arg(Pbf)-OH is a key building block for this purpose, utilizing the base-labile Fmoc group for Nα-protection and the acid-labile Pbf group for side-chain protection of the guanidino group.[1][2] This orthogonal protection scheme is compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] However, the bulky nature of the Pbf protecting group and the inherent reactivity of arginine can present challenges in achieving high coupling efficiency and purity.[3][4]
This document provides a detailed comparison of manual and automated SPPS protocols for the incorporation of Fmoc-D-Arg(Pbf)-OH, offering comprehensive methodologies and a quantitative summary to aid researchers in selecting the optimal synthesis strategy.
Data Presentation: Manual vs. Automated SPPS
| Parameter | Manual SPPS | Automated SPPS | Key Considerations |
| Purity (Crude Peptide) | Variable, operator-dependent | Generally higher and more consistent | Automated systems offer precise reagent delivery and washing cycles, minimizing human error.[5] |
| Yield | Can be optimized for individual couplings | Generally reliable and reproducible | Difficult couplings may require repeated cycles in automated synthesis, impacting overall yield.[6] |
| Coupling Efficiency | Allows for real-time monitoring (e.g., Kaiser test) and adjustments | High, with options for extended reaction times and double coupling | Steric hindrance from the Pbf group can necessitate optimized coupling strategies in both methods.[3][4] |
| Synthesis Time (per cycle) | 80-150 minutes | 60-120 minutes (standard), significantly faster with microwave assistance | Automation provides significant time savings, especially for multiple peptide syntheses.[6] |
| Reagent Consumption | Can be tailored for each step | Optimized for standard protocols, may use excess reagents for difficult couplings | Automated systems can be programmed for efficient reagent use, but troubleshooting may require additional resources.[5] |
| Flexibility & Troubleshooting | High, allows for immediate intervention and modification of protocols | Limited once a protocol is initiated | Manual synthesis offers greater adaptability for challenging sequences or unexpected issues.[6] |
| Cost (Initial Investment) | Low | High | Automated synthesizers represent a significant upfront cost.[6] |
| Labor | Labor-intensive | Minimal operator intervention required ("walk-away" operation) | Automation frees up researcher time for other tasks.[5] |
Mandatory Visualization
Manual SPPS Workflow for Fmoc-D-Arg(Pbf)-OH Incorporation
Automated SPPS Workflow for Fmoc-D-Arg(Pbf)-OH Incorporation
Experimental Protocols
Manual SPPS Protocol for Fmoc-D-Arg(Pbf)-OH Incorporation
This protocol is designed for a standard manual synthesis vessel.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[3]
-
Perform Fmoc deprotection of the preceding amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[3]
-
Wash the resin thoroughly with DMF (5-7 times).[6]
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading) and a coupling agent such as HATU (2.9 equivalents) in a minimal amount of DMF.[3]
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution and mix for 1-2 minutes.[3]
-
Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[7]
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating incomplete coupling), drain the reaction solution, wash with DMF, and perform a second coupling with a freshly prepared activated Fmoc-D-Arg(Pbf)-OH solution.[3]
3. Washing:
-
Once the coupling is complete (Kaiser test is negative), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.[7]
4. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[3]
-
Prepare a cleavage cocktail, typically consisting of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[8]
-
Add the cleavage cocktail to the resin and stir at room temperature for 2-4 hours. For peptides with multiple arginine residues, an extended cleavage time may be necessary.[8][9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[3]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[3]
-
Dry the crude peptide pellet under vacuum.[3]
Automated SPPS Protocol for Fmoc-D-Arg(Pbf)-OH Incorporation
This protocol is a general guideline for automated peptide synthesizers and may require optimization based on the specific instrument and peptide sequence.
1. Reagent and Resin Preparation:
-
Dissolve Fmoc-D-Arg(Pbf)-OH and other amino acids in an appropriate solvent, such as DMF or N-Butylpyrrolidinone (NBP).[1][10]
-
Prepare solutions of coupling reagents (e.g., HATU/DIPEA or DIC/OxymaPure), deprotection solution (20% piperidine in DMF), and washing solvents.[1]
-
Load the resin into the reaction vessel of the synthesizer.
2. Synthesis Cycle Programming:
-
Program the synthesizer for the following steps in each cycle:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 2 x 7 minutes).
-
Washing: Perform a series of washes with DMF.
-
Coupling:
-
Washing: Thoroughly wash the resin with DMF.[1]
-
3. Final Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide-resin is typically cleaved and deprotected manually as described in the manual protocol (Section 4). Some automated systems may have modules for automated cleavage.
Troubleshooting Common Issues
-
Incomplete Coupling (Deletion of Arginine): This is often due to steric hindrance from the Pbf group or the formation of an inactive δ-lactam.[1][11]
-
Incomplete Pbf Deprotection: The Pbf group can be challenging to remove completely, especially in peptides with multiple arginines, leading to a mass addition of +252 Da.[9]
-
Side-product formation with Tryptophan: During TFA cleavage, the cleaved Pbf group can modify tryptophan residues.[9]
Conclusion
Both manual and automated SPPS methods can be successfully employed for the incorporation of Fmoc-D-Arg(Pbf)-OH. Manual synthesis offers greater flexibility for troubleshooting and is ideal for the synthesis of a small number of complex peptides. Automated synthesis provides higher throughput, consistency, and reduced labor, making it suitable for routine synthesis and the production of multiple peptides. The choice between the two methods will depend on the specific research needs, scale of synthesis, and available resources. Careful optimization of coupling and cleavage conditions is crucial for achieving high purity and yield, regardless of the chosen method.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. biotage.com [biotage.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Optimal Coupling Reagents for Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS) is a critical step in the synthesis of many therapeutic peptides, where the D-enantiomer confers enhanced stability against enzymatic degradation.[1] However, the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain, coupled with the inherent reactivity of the arginine residue, presents significant challenges.[2][3] These challenges include steric hindrance, potential for racemization, and the propensity for δ-lactam formation, an intramolecular cyclization that leads to the inactivation of the amino acid and the formation of deletion sequences.[2][3][4] The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore paramount to ensure high coupling efficiency and peptide purity.
This document provides a comprehensive overview of commonly used coupling reagents for Fmoc-D-Arg(Pbf)-OH, summarizes their performance based on available data, and offers detailed experimental protocols to guide researchers in achieving optimal results.
Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency and fidelity of Fmoc-D-Arg(Pbf)-OH incorporation. The following table summarizes the characteristics and performance of several widely used reagents.
| Coupling Reagent/System | Class | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient, especially for sterically hindered couplings; faster reaction times; can reduce racemization compared to HBTU.[5][6][7] | Higher cost; can react with the unprotected N-terminus if used in excess.[5] |
| HBTU | Aminium/Uronium Salt | High | Effective for most couplings; lower cost than HATU.[7] | Can promote racemization; may require longer reaction times or double coupling for difficult sequences.[6][8] |
| DIC/OxymaPure® | Carbodiimide/Additive | High | Reduces racemization significantly; OxymaPure is a non-explosive and effective alternative to HOBt; can suppress δ-lactam formation.[8][9][10] | Carbodiimide-based activation can be slower than with onium salts. |
| DIC/HOBt | Carbodiimide/Additive | High | Effective at suppressing racemization and preventing dehydration of Asn and Gln residues.[8][11] | HOBt is potentially explosive.[10] |
| COMU | Uronium Salt | Very High | High coupling efficiency, reduced epimerization, and a safer profile compared to benzotriazole-based reagents; soluble in a wide range of solvents.[12] | Can react with the N-terminus if used in excess.[12] |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of Fmoc-D-Arg(Pbf)-OH using different reagent systems. It is recommended to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.
Protocol 1: Standard Coupling using HATU
This protocol is recommended for most sequences, including those with moderate steric hindrance.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Arg(Pbf)-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Activation of Fmoc-D-Arg(Pbf)-OH: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow for pre-activation for 1-2 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 30-60 minutes.[2]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated (double coupling).[13]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and by-products.[13]
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is particularly useful for minimizing racemization and is a safer alternative to protocols using HOBt.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Arg(Pbf)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
2,4,6-Collidine (recommended base to further reduce racemization)[8]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Coupling Mixture Preparation (In-situ Activation): In a separate reaction vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF. Add 2,4,6-collidine (3-5 equivalents) to this solution and mix gently.[8]
-
Coupling Reaction: Add the amino acid/Oxyma/collidine solution to the washed and deprotected peptide-resin. Immediately add DIC (3-5 equivalents) to the reaction vessel. Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.[8]
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Optimized Protocol for Difficult Couplings (DIC/OxymaPure® at Elevated Temperature in NBP)
This protocol is designed to overcome steric hindrance and prevent δ-lactam formation, particularly when using greener solvents like N-butylpyrrolidinone (NBP).[14]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Arg(Pbf)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure®
-
N-butylpyrrolidinone (NBP)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NBP.
-
Reagent Preparation: Prepare a solution of Fmoc-D-Arg(Pbf)-OH (1.75 equivalents) and OxymaPure® (1.5 equivalents) in NBP.[2][14]
-
Coupling Reaction: a. Add the amino acid/Oxyma solution to the resin and heat the reaction vessel to 45°C.[2][14][15] b. Add half of the total DIC (0.9 equivalents) and let the reaction proceed for 30 minutes.[2][14][15] c. Add the remaining DIC (0.9 equivalents) and a small amount of additional Fmoc-D-Arg(Pbf)-OH.[2][14][15] d. Continue the reaction at 45°C for a total of 60-120 minutes.[2]
-
Washing: Wash the resin thoroughly with NBP.[2]
Visualizations
The following diagrams illustrate the key chemical transformation and a general workflow for the coupling of Fmoc-D-Arg(Pbf)-OH in SPPS.
Caption: Amide bond formation during the coupling of Fmoc-D-Arg(Pbf)-OH.
Caption: A typical cycle for incorporating Fmoc-D-Arg(Pbf)-OH in SPPS.
Troubleshooting Common Issues
-
Low Coupling Efficiency: This may be due to steric hindrance or aggregation. Consider switching to a more potent coupling reagent like HATU or COMU, increasing the reaction time, performing a double coupling, or using the elevated temperature protocol.[4][16]
-
δ-Lactam Formation: This side reaction leads to the formation of des-Arg peptides.[4] Using carbodiimide-based methods like DIC/Oxyma can mitigate this issue.[8] Minimizing the amount of base and using hindered bases like 2,4,6-collidine is also beneficial.[4][8]
-
Racemization: Arginine is susceptible to racemization, especially with highly reactive coupling reagents and at elevated temperatures.[8] The use of additives like OxymaPure or HOBt with DIC is highly recommended to suppress epimerization. Performing the coupling at room temperature or 0°C can also help.[8]
By carefully selecting the coupling reagent and optimizing the reaction conditions as outlined in these protocols, researchers can successfully incorporate Fmoc-D-Arg(Pbf)-OH into their peptide sequences with high efficiency and purity, paving the way for the development of novel and effective peptide-based therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
Application Notes and Protocols: Efficient Activation of Fmoc-D-Arg(Pbf)-OH using DIC/OxymaPure for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of arginine residues into synthetic peptides is a critical step in the development of therapeutic peptides and other biologically active molecules. Fmoc-D-Arg(Pbf)-OH is a commonly used building block in solid-phase peptide synthesis (SPPS) to introduce the non-natural D-arginine enantiomer, which can enhance peptide stability against enzymatic degradation.[1][2] However, the coupling of Fmoc-Arg(Pbf)-OH derivatives presents unique challenges due to the steric hindrance of the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group and the propensity for side reactions, most notably δ-lactam formation.[1][3][4]
The activation of the carboxylic acid of Fmoc-D-Arg(Pbf)-OH is a crucial step to ensure efficient amide bond formation. The combination of N,N'-diisopropylcarbodiimide (DIC) as a coupling agent and OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive has emerged as a highly effective method for this purpose. This combination offers several advantages, including high coupling efficiency, suppression of racemization, and a favorable safety profile, as OxymaPure is non-explosive.[5][6] These application notes provide detailed protocols and quantitative data for the DIC/OxymaPure-mediated activation and coupling of Fmoc-D-Arg(Pbf)-OH.
Mechanism of Activation
The activation of a carboxylic acid with DIC proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an inactive N-acylurea or lead to racemization.[6] OxymaPure acts as an additive that traps the O-acylisourea to form an active oxime ester. This Oxyma-ester is more stable than the O-acylisourea intermediate but sufficiently reactive to undergo efficient aminolysis with the free N-terminal amine of the growing peptide chain, leading to the desired peptide bond with minimal side reactions.[6][7][8]
A potential side reaction involves the reaction of OxymaPure with DIC, which can lead to the formation of hydrogen cyanide (HCN).[7][8][9] Following optimized protocols can minimize this risk.
Quantitative Data Summary
The following table summarizes typical quantitative data for the coupling of Fmoc-D-Arg(Pbf)-OH using DIC/OxymaPure activation under various conditions. The efficiency can be sequence-dependent and influenced by the steric hindrance of the growing peptide chain.
| Parameter | Condition | Value | Reference(s) |
| Single Coupling Efficiency | Standard Conditions (DMF, RT) | 98.5 - 99.5% | [2] |
| Optimized Conditions (NBP, 45°C) | >99% | [3][10] | |
| δ-Lactam Formation | DMF | Up to 18% | [11][12] |
| DMSO/2-Me-THF (1:9) | ~2% | [11][12] | |
| NBP | Can be higher than in DMF | [10][11] | |
| Epimerization to L-Arg | DIC/OxymaPure in DMF | < 0.5% | [2] |
| DIC/OxymaPure with collidine | Minimized | [5] |
Experimental Protocols
Protocol 1: Standard Coupling in DMF at Room Temperature
This protocol is suitable for most standard coupling reactions.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-D-Arg(Pbf)-OH
-
OxymaPure
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Activation and Coupling: a. In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF. b. Add the amino acid/OxymaPure solution to the resin. c. Add DIC (3 equivalents) to the reaction vessel. d. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step (double coupling).[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.
Protocol 2: Optimized Protocol for Difficult Couplings in NBP at Elevated Temperature
This protocol is particularly useful for preventing δ-lactam formation, especially when using N-butylpyrrolidinone (NBP) as a solvent, which can sometimes exacerbate this side reaction.[10][11]
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-D-Arg(Pbf)-OH
-
OxymaPure
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Butylpyrrolidinone (NBP), peptide synthesis grade
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 of the standard protocol, using NBP as the solvent.
-
In-situ Activation and Coupling: a. Prepare a solution of Fmoc-D-Arg(Pbf)-OH (1.75 equivalents) and OxymaPure (1.5 equivalents) in NBP. b. Add the Fmoc-D-Arg(Pbf)-OH/OxymaPure solution to the peptidyl-resin. c. Heat the reaction vessel to 45°C. d. Add half of the DIC (0.9 equivalents) and let the reaction proceed for 30 minutes. e. Add the remaining DIC (0.9 equivalents).
-
Reaction Time: Continue the reaction at 45°C for a total of 60-120 minutes.[3]
-
Monitoring and Washing: Follow steps 5 and 6 of the standard protocol, using NBP as the wash solvent.
Troubleshooting
-
Low Coupling Efficiency: If the Kaiser test remains positive after the initial coupling, a second coupling (double coupling) is recommended. This is particularly important for sterically hindered couplings.[2]
-
Presence of des-Arg Peptides: This indicates incomplete coupling. The use of the optimized protocol with elevated temperature and in-situ activation can improve efficiency.
-
High Levels of D-Arginine Diastereomer: While DIC/OxymaPure generally results in low racemization, the use of a sterically hindered base like 2,4,6-collidine instead of DIPEA or NMM can further minimize this side reaction.[5]
Conclusion
The DIC/OxymaPure activation method provides a robust and efficient strategy for the incorporation of Fmoc-D-Arg(Pbf)-OH into peptide sequences. By understanding the reaction mechanism and potential side reactions, and by selecting the appropriate protocol, researchers can achieve high coupling efficiencies and synthesize high-quality peptides containing D-arginine with minimal impurities. The choice between the standard and optimized protocols will depend on the specific peptide sequence and the solvent system employed. Careful monitoring of the coupling reaction is essential for successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. oxymapure.com [oxymapure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes: Incorporation of Fmoc-D-Arg-OH in Enzyme Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Arg(Pbf)-OH is a pivotal building block in the solid-phase peptide synthesis (SPPS) of enzyme inhibitors.[1] The incorporation of the D-enantiomer of arginine is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic properties and therapeutic efficacy.[2] The D-configuration confers resistance to proteases that typically recognize L-amino acids.[1] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group robustly protects the guanidino side chain, preventing unwanted side reactions during synthesis.[1][2]
A primary application for Fmoc-D-Arg-OH is in the development of direct thrombin inhibitors (DTIs). Thrombin is a serine protease that plays a central role in the blood coagulation cascade, making it a key target for antithrombotic therapies.[2] Peptide-based inhibitors containing a D-Arg residue can effectively block the active site of thrombin.[2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a D-Phe-Pro-D-Arg-Based Inhibitor
This protocol details the manual SPPS of a model tripeptide inhibitor, D-Phe-Pro-D-Arg-CONH2, on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-D-Arg(Pbf)-OH
-
Fmoc-Pro-OH
-
Fmoc-D-Phe-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF[3]
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure[4]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[5][6]
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[2]
-
Fmoc Deprotection:
-
First Amino Acid Coupling (Fmoc-D-Arg(Pbf)-OH):
-
In a separate vial, dissolve Fmoc-D-Arg(Pbf)-OH (1.75 eq.), OxymaPure (1.5 eq.), and DIC (1.8 eq.) in DMF.[4][7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[2]
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.[7]
-
Wash the resin with DMF (5 times).[2]
-
-
Chain Elongation: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the sequential addition of Fmoc-Pro-OH and Fmoc-D-Phe-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.[5]
-
Cleavage and Side-Chain Deprotection:
-
Peptide Precipitation:
-
Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the crude peptide.[8]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.[6]
-
Dry the crude peptide under vacuum.[6]
-
-
Purification and Analysis:
Data Presentation
Quantitative data from the synthesis and characterization are summarized below. Purity levels are crucial for different applications, with >95% being recommended for quantitative biological assays.[11]
Table 1: Synthesis Yield and Purity
| Product Stage | Typical Yield (%) | Purity by RP-HPLC (%) | Recommended Use |
| Crude Peptide | >70% | >50-70% | Initial screening[12][13] |
| Purified Peptide | 6-70%[14] | >95% | Quantitative bioassays, in-vitro studies[10][11] |
| Yields can vary significantly based on sequence and coupling efficiency. |
Table 2: Characterization of D-Phe-Pro-D-Arg-CONH2
| Analysis | Expected Mass (m/z) | Observed Mass (m/z) |
| Mass Spectrometry | [Calculated Value] | [Experimental Value] |
Visualization of Workflows and Pathways
SPPS Experimental Workflow
The following diagram illustrates the key stages of the solid-phase peptide synthesis protocol.
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of a D-Arg-containing inhibitor.
Mechanism of Action: Thrombin Inhibition
D-Arginine-based peptides can act as competitive inhibitors of thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, leading to clot formation.
Caption: Simplified coagulation pathway showing the inhibitory action of a D-Arg peptide on Thrombin.
Troubleshooting and Key Considerations
-
Incomplete Coupling: The bulky Pbf protecting group on Fmoc-D-Arg(Pbf)-OH can cause steric hindrance, potentially leading to incomplete coupling reactions.[7] Using efficient coupling reagents like DIC/Oxyma and monitoring with a Kaiser test is crucial.[4][7] For difficult couplings, a second coupling step (double coupling) may be necessary.[6]
-
Lactam Formation: A significant side reaction during the activation of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization to form an inactive δ-lactam. This consumes the activated amino acid and leads to deletion sequences.[7] Using in situ activation methods, where the coupling reagents are added directly to the resin mixture, can minimize this side reaction.[4]
-
Incomplete Pbf Deprotection: A mass addition of +252 Da in the final product corresponds to a residual Pbf group, indicating incomplete deprotection during the cleavage step.[8] For peptides rich in arginine, extending the cleavage time to 3-6 hours or using a more potent cleavage cocktail like Reagent R (TFA/thioanisole/EDT/anisole) may be required.[8][15]
-
Racemization: While generally low (<0.5%), some racemization of the D-enantiomer can occur during the amino acid activation step.[6] Chiral HPLC is required to detect and quantify this impurity.[6]
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. genscript.com [genscript.com]
- 11. biocat.com [biocat.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. biocompare.com [biocompare.com]
- 14. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of D-Phe-Pro-D-Arg Based Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of D-Phe-Pro-D-Arg based peptidomimetic thrombin inhibitors. These compounds are of significant interest in the development of novel anticoagulant therapies due to their potential for high potency and proteolytic resistance.
Introduction
Thrombin is a serine protease that plays a central role in the coagulation cascade, making it a prime target for antithrombotic drugs.[1][2] The tripeptide sequence D-Phe-Pro-Arg is a well-established scaffold for potent thrombin inhibitors. The incorporation of D-amino acids, particularly at the P1 (D-Arg) and P3 (D-Phe) positions, enhances resistance to proteolytic degradation, a crucial attribute for therapeutic peptides.[3] This guide outlines the chemical synthesis of these inhibitors using solid-phase peptide synthesis (SPPS), their purification and characterization, and the subsequent in vitro evaluation of their thrombin inhibitory activity.
Data Presentation
The inhibitory activities of a series of D-Phe-Pro-D-Arg-P1'-CONH₂ analogs are summarized in the table below. The variation of the P1' residue allows for the exploration of the S1' binding pocket of thrombin, influencing the overall potency of the inhibitor.
| Inhibitor (D-Phe-Pro-D-Arg-P1'-CONH₂) | P1' Residue | Ki (µM)[4] |
| fPr-D-Thr | D-Threonine | 0.92 |
| fPr-Gly | Glycine | 3.1 |
| fPr-L-Ile | L-Isoleucine | 8.0 |
| fPr-L-Cys | L-Cysteine | 18 |
| fPr-D-Val | D-Valine | < 18 |
| fPr-L-Ser | L-Serine | < 18 |
| fPr-D-Ser | D-Serine | < 18 |
| fPr-Ala | Alanine | < 18 |
| fPr-D-Leu | D-Leucine | ~8 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of D-Phe-Pro-D-Arg-NH₂
This protocol details the manual synthesis of a representative tetrapeptide amide using Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Arg(Pbf)-OH
-
Fmoc-Pro-OH
-
Fmoc-D-Phe-OH
-
Coupling agents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Example: Fmoc-D-Arg(Pbf)-OH):
-
In a separate vial, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents to resin loading), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (5-7 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Pro-OH and Fmoc-D-Phe-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-D-Phe-OH), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Characterization
Materials:
-
Crude synthetic peptide
-
Reverse-phase HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
LC-MS system for mass verification
Procedure:
-
Purification:
-
Characterization:
Protocol 3: Thrombin Inhibition Assay (Chromogenic)
This protocol describes the determination of the inhibitory constant (Ki) of the synthesized peptides against thrombin using the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).[9][10][11]
Materials:
-
Human α-thrombin
-
Chromogenic substrate S-2238
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0
-
Synthesized peptide inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in the assay buffer.
-
Prepare a stock solution of S-2238 in sterile water.
-
Prepare a series of dilutions of the synthesized peptide inhibitor in the assay buffer.
-
-
Assay Performance:
-
In a 96-well plate, add a fixed concentration of thrombin to wells containing varying concentrations of the inhibitor.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the S-2238 substrate.
-
Measure the rate of p-nitroaniline (pNA) release by monitoring the increase in absorbance at 405 nm over time in a kinetic mode.[12]
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction at each inhibitor concentration.
-
Plot the V₀ against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, assuming competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[4]
-
Visualizations
References
- 1. Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicworks.cuny.edu [academicworks.cuny.edu]
- 5. agilent.com [agilent.com]
- 6. Synthetic Peptide Purification Using Preparative LC-MS [labbulletin.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. diapharma.com [diapharma.com]
- 10. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Thrombin Activity Assay Kit (Colorimetric) (ab234620) | Abcam [abcam.com]
Application Notes and Protocols for the Cleavage and Deprotection of Peptides Containing Fmoc-D-Arg(Pbf)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Arg(Pbf)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of therapeutic peptides.[1] The incorporation of D-arginine enhances peptide stability against enzymatic degradation, thereby increasing its in-vivo half-life.[2] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides base-labile Nα-protection, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group offers acid-labile side-chain protection for the guanidino group of arginine.[3] This orthogonal protection strategy is compatible with standard Fmoc-based SPPS protocols.[1]
The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For peptides containing Arg(Pbf), this is achieved with a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[2] The Pbf group is designed to be stable under the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids like TFA.[4]
This document provides detailed protocols for the cleavage and deprotection of peptides containing Fmoc-D-Arg(Pbf)-OH, data on commonly used cleavage cocktails, troubleshooting guidance, and visual workflows to aid in successful peptide synthesis.
Data Presentation
Table 1: Common Cleavage Cocktails for Arg(Pbf)-Containing Peptides
The selection of an appropriate cleavage cocktail is crucial for obtaining a high-purity peptide and is dependent on the peptide's amino acid composition.[5]
| Reagent Name | Composition (v/v) | Recommended Use | Not Recommended For / Cautions |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | General use for peptides without multiple sensitive residues.[6] | May be insufficient for peptides with more than one Arg(Pbf) residue.[6] |
| TFA/H₂O | 95% TFA, 5% H₂O | Peptides containing only Arg(Pbf) and no other sensitive residues.[5] | Peptides with Trp, Met, Cys, or Tyr. |
| Reagent K (Modified) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Highly recommended for peptides with a combination of sensitive residues (Arg, Trp, Cys, Met).[1][6] | Components are toxic and have a strong odor; handle in a fume hood.[5] |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Peptides containing Cys, Met, or Trp to minimize side reactions.[5] | EDT is particularly effective for protecting Cysteine residues.[5] |
TFA = Trifluoroacetic acid; TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol
Table 2: Troubleshooting Common Cleavage and Deprotection Issues
| Problem | Observation (e.g., in HPLC/MS) | Likely Cause(s) | Recommended Solution(s) |
| Incomplete Pbf Deprotection | A mass addition of +252 Da on the target peptide.[6] | - Insufficient cleavage time.[6]- Steric hindrance from multiple Pbf groups.[6]- Inadequate cleavage cocktail for complex peptides.[6] | - Increase cleavage time to 4-6 hours and monitor by HPLC.[6]- Use a more robust cleavage cocktail like Reagent K.[6]- Ensure efficient stirring during cleavage. |
| Tryptophan Modification | Presence of side products with mass additions. | Alkylation of the Trp indole ring by carbocations generated from the Pbf group or other protecting groups.[6] | - Use Fmoc-Trp(Boc)-OH during synthesis.[7]- Use a cleavage cocktail containing scavengers like thioanisole or phenol (e.g., Reagent K).[6] |
| Methionine Oxidation | Mass addition of +16 Da (sulfoxide) or +32 Da (sulfone). | Oxidation of the thioether side chain. | Add scavengers like thioanisole to the cleavage cocktail.[6] |
| Poor Peptide Precipitation | Low yield of white precipitate after adding cold ether. | - Peptide is highly soluble in ether.- Insufficient volume of ether used. | - Use at least 10 times the volume of the TFA solution for precipitation.[6]- Ensure the ether is sufficiently cold (-20°C or colder).[5]- Consider using methyl tert-butyl ether (MTBE) as an alternative.[6] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for peptides that do not contain sensitive amino acid residues such as Cysteine, Methionine, or Tryptophan.[5]
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Cleavage Cocktail (Standard): 95% TFA, 2.5% TIS, 2.5% Water (freshly prepared)[6]
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Fritted syringe or reaction vessel
-
Centrifuge tubes
-
Nitrogen or Argon gas source
Methodology:
-
Resin Preparation: a. Place the dried peptide-resin (e.g., 100 mg) in a fritted syringe or a suitable reaction vessel.[6] b. Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and to swell the resin.[6] c. Dry the resin under a stream of nitrogen for at least 1 hour.[5]
-
Cleavage Reaction: a. In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1] b. Seal the reaction vessel and gently agitate at room temperature for 2-4 hours.[6]
-
Peptide Isolation: a. Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.[6] b. Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.
-
Peptide Precipitation: a. In a separate, larger centrifuge tube, add cold diethyl ether (at least 10 times the volume of the collected TFA filtrate).[6] b. Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[6] c. For maximal precipitation, store the ether suspension at -20°C for at least 1 hour.[5]
-
Washing and Drying: a. Centrifuge the mixture to pellet the peptide.[1] b. Carefully decant the ether. c. Wash the peptide pellet two to three more times with cold diethyl ether to remove residual scavengers and TFA.[1][6] d. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[5]
Protocol 2: Cleavage and Deprotection of Peptides with Sensitive Residues
This protocol is recommended for peptides containing sensitive amino acids such as Cys, Met, or Trp.[5]
Materials:
-
All materials from Protocol 1
-
Cleavage Cocktail (Reagent K - Modified): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (freshly prepared)[1][6]
Methodology:
-
Resin Preparation: Follow steps 1a-1c from Protocol 1.
-
Cleavage Reaction: a. In a fume hood, add the freshly prepared Reagent K to the resin (approximately 10 mL per gram of resin).[1] b. Seal the reaction vessel and gently agitate at room temperature for 2-4 hours. For peptides with multiple Arg(Pbf) residues, the cleavage time may need to be extended. It is recommended to perform a trial cleavage and monitor the reaction by HPLC.[6]
-
Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 3 through 5 from Protocol 1.
Visualizations
Chemical Deprotection and Cleavage Mechanism
Caption: Mechanism of Pbf deprotection and resin cleavage.
Experimental Workflow
Caption: Experimental workflow for peptide cleavage.
Troubleshooting Logic
Caption: Troubleshooting flowchart for incomplete deprotection.
References
Monitoring Fmoc-D-Arg-OH Coupling Efficiency: A Detailed Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
The successful incorporation of Fmoc-D-Arg-OH into a peptide sequence during solid-phase peptide synthesis (SPPS) is critical for the synthesis of peptides with enhanced biological stability and therapeutic potential. The bulky nature of the arginine side chain and its protecting group, typically the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, presents significant challenges, including steric hindrance and the potential for side reactions like δ-lactam formation.[1][2] Therefore, robust analytical monitoring of the coupling efficiency at each step is paramount to ensure the desired peptide is synthesized with high purity and yield.
This document provides a comprehensive overview of the most common analytical methods used to monitor this compound coupling efficiency, complete with detailed experimental protocols, data interpretation guidelines, and troubleshooting advice. The methods covered include qualitative colorimetric assays for rapid in-process checks and quantitative chromatographic techniques for rigorous analysis.
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a rapid and highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[3][4] It is an indispensable tool for real-time, qualitative monitoring of the completion of the coupling reaction.
Principle: Ninhydrin reacts with primary amines to produce a dark blue or purple compound known as Ruhemann's purple. A positive test (blue/purple) indicates the presence of unreacted amines, signifying an incomplete coupling reaction. A negative test (yellow/colorless) suggests that the coupling is complete.
Experimental Protocol: Kaiser Test
Reagents: [3]
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure: [3]
-
Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.
-
Wash the resin beads thoroughly with a suitable solvent (e.g., DMF, DCM) to remove any residual reagents and then with ethanol.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Observe the color of the beads and the solution.
Data Interpretation:
| Observation | Interpretation | Recommended Action |
| Yellow/Colorless beads and solution | Coupling is complete. | Proceed to the next deprotection step. |
| Blue/Purple beads and solution | Incomplete coupling. | Perform a double coupling. |
| Slightly blue solution, colorless beads | Nearly complete coupling. | Extend coupling time or proceed with caution. Consider capping. |
Quantitative Monitoring: Chromatographic Methods
For a precise and quantitative assessment of coupling efficiency, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. These techniques are typically performed on a small sample of the peptide cleaved from the resin.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC separates the desired peptide from any deletion sequences (peptides lacking the D-Arg residue) or other impurities based on their hydrophobicity. By integrating the peak areas, the percentage of the desired product can be accurately determined, providing a quantitative measure of the coupling efficiency.[6][7]
Experimental Protocol: HPLC Analysis
Sample Preparation (Cleavage from Resin): [8]
-
Dry a small aliquot of the peptide-resin (10-20 mg) under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for Pbf deprotection is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[8][9]
-
Add the cleavage cocktail to the dried resin in a microcentrifuge tube.
-
Allow the cleavage reaction to proceed at room temperature for 2-4 hours.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the dried peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) for HPLC analysis.
-
Column: C18 reverse-phase column (e.g., Phenomenex Aeris™ C18, 3.6 µm, 4.6 x 150 mm).[6]
-
Mobile Phase A: 0.1% TFA in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
Data Interpretation:
The coupling efficiency is calculated by determining the percentage of the peak area of the desired peptide relative to the total area of all peptide-related peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing not only quantitative data but also confirmation of the identity of the desired product and any impurities through their mass-to-charge ratios.[7][10]
Experimental Protocol: LC-MS Analysis
The sample preparation and LC conditions are generally the same as for HPLC analysis. The eluent from the HPLC is directly introduced into the mass spectrometer.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.
-
Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF) analyzers are common.
-
Scan Range: A range appropriate for the expected mass of the peptide and potential byproducts.
Data Interpretation:
The LC-MS data will show the extracted ion chromatograms for the expected mass of the full-length peptide and any deletion sequences. The relative peak areas can be used to quantify the coupling efficiency. The mass spectrum will confirm the molecular weight of the synthesized peptide.
Factors Influencing this compound Coupling Efficiency
Several factors can impact the success of this compound coupling. Careful optimization of these parameters is crucial for achieving high efficiency.
Coupling Reagents
The choice of coupling reagent is critical, especially for sterically hindered amino acids like this compound. Onium salt-based reagents are generally more effective than carbodiimides alone.[5][11]
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Class | Relative Efficiency | Key Considerations |
| HBTU/HATU | Aminium/Uronium Salt | High | Fast reaction kinetics. HATU is generally considered more efficient and less prone to racemization than HBTU.[5][7] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | Cost-effective. Oxyma Pure is a safer alternative to HOBt. The soluble urea byproduct simplifies purification.[5][11] |
| PyBOP | Phosphonium Salt | High | Effective for difficult couplings, but byproducts can be a concern.[7] |
Solvents
The solvent plays a crucial role in resin swelling, reagent solubility, and reaction kinetics.
Table 2: Influence of Solvents on this compound Coupling
| Solvent | Properties | Impact on Coupling |
| DMF (N,N-Dimethylformamide) | Standard, good solvating properties. | Generally effective, but can promote δ-lactam formation. |
| NMP (N-Methyl-2-pyrrolidone) | Higher boiling point, good solvating properties. | Can improve efficiency in some cases of aggregation. |
| DMSO/2-MeTHF (Binary Mixture) | "Green" solvent alternative. | Can offer a good balance of polarity and viscosity, potentially reducing side reactions.[1][12] |
| NBP (N-Butylpyrrolidinone) | "Green" solvent alternative, higher viscosity. | May require elevated temperatures to improve reagent diffusion and coupling efficiency.[1][2] |
Temperature
Increasing the reaction temperature can enhance the kinetics of the coupling reaction, which can be beneficial for sterically hindered residues. However, elevated temperatures can also increase the risk of side reactions, such as racemization. A careful balance must be struck, with temperatures typically in the range of 25°C to 45°C.[2]
Troubleshooting Common Issues
Issue: Positive Kaiser test after coupling. Potential Cause: Incomplete coupling due to steric hindrance or peptide aggregation. Solution:
-
Double Coupling: Repeat the coupling step with fresh reagents.[1]
-
Change Coupling Reagent: Switch to a more powerful reagent like HATU.[5]
-
Increase Coupling Time: Extend the reaction time.
-
Elevate Temperature: Carefully increase the reaction temperature.[2]
Issue: Presence of a des-Arg deletion peptide in HPLC/LC-MS. Potential Cause: δ-lactam formation of the activated this compound.[1] Solution:
-
Use in-situ activation: Minimize the time between activation and addition to the resin.
-
Optimize Solvent: Consider using a binary solvent mixture that may suppress lactam formation.[1][12]
-
Perform a double coupling to compensate for the loss of activated amino acid.[1]
Visualizations
Caption: Experimental workflow for monitoring this compound coupling.
Caption: Factors influencing this compound coupling outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes: Enhancing Peptide Stability with D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by proteases. A powerful strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers (enantiomers) of the naturally occurring L-amino acids. This application note provides a comprehensive overview of the principles, applications, and experimental protocols for utilizing D-amino acids to enhance peptide stability, thereby improving their pharmacokinetic profiles and therapeutic efficacy.
Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. By strategically substituting L-amino acids with their D-counterparts, the peptide backbone becomes sterically hindered and resistant to proteolytic cleavage. This simple yet effective modification can dramatically increase a peptide's half
Troubleshooting & Optimization
preventing δ-lactam formation during Fmoc-Arg(Pbf)-OH coupling.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing δ-lactam formation during the coupling of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is δ-lactam formation in the context of Fmoc-Arg(Pbf)-OH coupling?
A1: During the coupling of Fmoc-Arg(Pbf)-OH, an intramolecular cyclization can occur. This side reaction involves the activated carboxylic acid of the arginine derivative reacting with its own side-chain guanidinium group.[1][2] This process forms a stable, six-membered ring structure known as a δ-lactam.[2] The formation of this inactive species consumes the activated arginine, preventing its incorporation into the growing peptide chain and leading to deletion sequences, specifically des-Arg peptides.[1][2][3][4]
Q2: What are the primary factors that influence δ-lactam formation?
A2: Several factors during the coupling step can significantly influence the extent of δ-lactam formation:
-
Arginine Protecting Group: The choice of the guanidinium side-chain protecting group is critical. Fmoc-Arg(Pbf)-OH is known to be particularly susceptible to this side reaction.[2][5]
-
Coupling Reagents: The method used to activate the carboxylic acid of the arginine derivative can affect the rate of lactam formation.[2] Carbodiimide activators like DIC are often implicated.[6]
-
Solvent: The solvent system used for the coupling reaction can either promote or suppress the formation of the δ-lactam.[2] For instance, N-butylpyrrolidinone (NBP) can exacerbate the issue compared to DMF.[3][4][7]
-
Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can increase the rate of this side reaction.[2]
Q3: How do different coupling reagents impact δ-lactam formation?
A3: Onium salt-based reagents like HBTU and HATU are generally preferred for coupling sterically hindered amino acids such as Fmoc-Arg(Pbf)-OH.[1] While effective, prolonged pre-activation with HBTU can lead to guanidinylation of the free N-terminal amine.[1] Carbodiimides, such as DIC, are also commonly used, but their use can increase the risk of δ-lactam formation, particularly when used without an appropriate additive like OxymaPure.[2][6] The mixed anhydride coupling method is reported to induce more δ-lactam formation than other methods.[8]
Q4: Can the choice of solvent help in minimizing this side reaction?
A4: Yes, the solvent plays a crucial role. While DMF is a common solvent for SPPS, greener alternatives like N-butylpyrrolidinone (NBP) have been found to potentially increase δ-lactam formation, possibly due to higher viscosity which can impair reagent diffusion.[3][4] Studies have shown that using binary solvent mixtures, such as DMSO/2-MeTHF, can help mitigate lactam formation by adjusting the polarity of the reaction medium.[4][7]
Troubleshooting Guide
Problem: High levels of des-Arg (arginine deletion) impurity detected in the final peptide.
This is a common issue and is often a direct consequence of δ-lactam formation during the coupling of the arginine residue. The inactive lactam is washed away, and the subsequent amino acid is coupled to the peptide chain that is missing the intended arginine.[2]
Diagram: Troubleshooting Logic for Arginine Deletion
Caption: Troubleshooting logic for addressing high levels of des-Arg peptides.
Quantitative Data Summary
The choice of protecting group and solvent significantly impacts the extent of δ-lactam formation.
Table 1: Impact of Arginine Protecting Group on δ-Lactam Formation
| Arginine Derivative | Coupling Conditions | δ-Lactam Formation (%) | Coupling Efficiency (%) | Reference |
| Fmoc-Arg(NO₂) -OH | DIC/Oxyma, 120 min | ~3 | >99 | [5] |
| Fmoc-Arg(Pbf)-OH | DIC/Oxyma, 30 min | 12 | >99 (at 120 min) | [5] |
| Fmoc-Arg(Boc)₂-OH | DIC/Oxyma, 120 min | 60 | Not Reported | [5] |
Table 2: Influence of Solvent Composition on δ-Lactam Formation of Fmoc-Arg(Pbf)-OH
| Solvent System | Ratio | δ-Lactam Formation (%) | Reference |
| NBP | - | 18 | [7] |
| DMSO/2-MeTHF | 1:9 | 6 | [7] |
| DMSO/2-MeTHF | 2:8 | 4 | [7] |
| DMSO/2-MeTHF | 4:6 | 2 | [7] |
| DMF | - | 17 | [7] |
Experimental Protocols & Methodologies
Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH using HBTU
This protocol outlines a standard manual coupling procedure for incorporating Fmoc-Arg(Pbf)-OH.
Diagram: Standard Fmoc-Arg(Pbf)-OH Coupling Workflow
Caption: General workflow for a standard Fmoc-Arg(Pbf)-OH coupling reaction.
Methodology:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection on the N-terminal amino acid using 20% piperidine in DMF.
-
Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes.[9]
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate the mixture for 1-2 hours.[1][9]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[1]
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]
Protocol 2: Minimizing δ-Lactam Formation in NBP with Staggered DIC Addition
This strategy is designed to mitigate δ-lactam formation when using N-butylpyrrolidinone (NBP) as the solvent, especially at elevated temperatures.[3]
Methodology:
-
Resin and Reagent Preparation: Swell the resin in NBP. In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.75 equiv.) and OxymaPure (1.5 equiv.) in NBP.[2][3]
-
Initial Addition and Heating: Add the Fmoc-Arg(Pbf)-OH/OxymaPure solution to the peptidyl-resin. Heat the reaction vessel to 45°C.[3]
-
Staggered DIC Addition:
-
Completion and Washing: Maintain the temperature at 45°C throughout the coupling. After completion, wash the resin thoroughly with NBP.
Chemical Pathway Visualization
Diagram: Competing Reaction Pathways for Activated Fmoc-Arg(Pbf)-OH
Caption: Competing pathways for activated arginine leading to coupling or lactam formation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with Fmoc-D-Arg(Pbf)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis of peptides containing the sterically hindered amino acid, Fmoc-D-Arg(Pbf)-OH.
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance with Fmoc-D-Arg(Pbf)-OH?
A1: The steric hindrance associated with Fmoc-D-Arg(Pbf)-OH is primarily due to the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the arginine side chain.[1] This large group can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down the coupling reaction and leading to incomplete incorporation.[2][3]
Q2: What are the common problems arising from this steric hindrance?
A2: Common issues include:
-
Low Coupling Efficiency: The reaction may not go to completion, resulting in a lower yield of the desired peptide.[4]
-
Deletion Sequences: Failure to couple the Fmoc-D-Arg(Pbf)-OH results in peptides missing this residue.[5]
-
Side Reactions: A significant side reaction is the formation of a δ-lactam, where the activated carboxylic acid of the arginine cyclizes with its own side-chain guanidinium group, forming an inactive species that cannot be incorporated into the peptide.[6][7]
Q3: Which coupling reagents are most effective for Fmoc-D-Arg(Pbf)-OH?
A3: For sterically hindered amino acids, high-reactivity coupling reagents are recommended. Uronium/aminium salts like HATU, HCTU, and COMU, as well as phosphonium salts such as PyBOP and PyAOP, are generally more effective than standard carbodiimide reagents like DCC or DIC.[8][9] Reagents that form highly reactive OAt or Oxyma esters are considered among the most efficient.[10]
Q4: Can increasing the temperature help overcome steric hindrance?
A4: Yes, performing the coupling at a moderately elevated temperature (e.g., 45-50°C) can increase the reaction kinetics and help overcome the activation energy barrier.[9][11] However, this should be done with caution as higher temperatures can also increase the risk of side reactions, such as racemization.[12] Microwave-assisted synthesis is another effective method to enhance coupling efficiency and reduce reaction times.[1][11]
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of performing the coupling step twice with a fresh solution of the activated amino acid and coupling reagents.[5][11] This strategy is often employed for difficult couplings, including those involving sterically hindered residues like Fmoc-D-Arg(Pbf)-OH, to ensure the reaction proceeds to completion.[13]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of Fmoc-D-Arg(Pbf)-OH.
Problem 1: Low Coupling Efficiency / Incomplete Reaction
-
Symptom: A positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted free primary amines. Mass spectrometry of the crude peptide shows a significant deletion sequence at the D-Arg position.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Problem 2: Presence of Des-Arg Peptides due to δ-Lactam Formation
-
Symptom: Mass spectrometry reveals a significant peak corresponding to the peptide sequence lacking the intended D-arginine residue.
-
Underlying Cause: This is often due to the formation of an inactive δ-lactam from Fmoc-D-Arg(Pbf)-OH during the activation step.[7]
-
Mitigation Strategies:
Caption: Strategies to mitigate δ-lactam formation.
Quantitative Data Summary
The choice of coupling reagent and conditions significantly impacts the efficiency of incorporating Fmoc-D-Arg(Pbf)-OH. While exact yields are highly sequence-dependent, the following table summarizes the relative performance of common strategies.
| Strategy/Reagent Class | Relative Coupling Rate | Racemization Risk | Key Considerations |
| Carbodiimides (DIC/DCC) | Moderate | Moderate | Cost-effective, but often requires additives like HOBt or OxymaPure and may not be sufficient for highly hindered couplings.[6] |
| Uronium/Aminium (HBTU, HATU, HCTU) | Fast to Very Fast | Low | HBTU is a reliable standard. HATU is highly efficient due to the formation of reactive OAt esters but is based on potentially explosive HOAt.[2] |
| Uronium/Aminium (COMU) | Very Fast | Low | Comparable efficiency to HATU but is non-explosive and has reduced allergenic potential. Byproducts are water-soluble.[2][10] |
| Phosphonium (PyBOP) | Fast | Low | Efficiently avoids guanidinylation side reactions. Generally less reactive than HATU.[2] |
| Increased Temperature (e.g., 50°C) | Increases Rate | Increased | Can significantly improve coupling for difficult sequences but must be used judiciously to avoid racemization.[11] |
| Microwave Assistance | Significantly Increases Rate | Low to Moderate | Greatly reduces reaction times and can improve yields in arginine-rich sequences.[1] |
Experimental Protocols
Protocol 1: Difficult Coupling of Fmoc-D-Arg(Pbf)-OH using HATU
This protocol is recommended for sequences where steric hindrance is expected to be high.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. After swelling, drain the solvent.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]
-
Amino Acid Activation (In Situ):
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the temperature can be raised to 40-50°C.[6][12]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines on the resin.[6]
-
Negative Result (yellow/colorless beads): The coupling is complete. Proceed to the washing step.
-
Positive Result (blue beads): The coupling is incomplete. Drain the reaction solution and perform a second coupling (double coupling) by repeating steps 3 and 4 with fresh reagents.[5]
-
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[6]
Protocol 2: Mitigating δ-Lactam Formation with Staggered DIC Addition in NBP
This protocol is adapted for use with the green solvent N-Butylpyrrolidinone (NBP), where δ-lactam formation can be more pronounced.[14]
-
Resin Swelling and Deprotection: Swell the resin and perform Fmoc deprotection in NBP as described in Protocol 1.
-
Initial Reagent Addition:
-
Staggered DIC Addition:
-
Coupling Completion: Allow the reaction to proceed for at least another 60 minutes, maintaining the temperature at 45°C. Monitor completion with a Kaiser test.
-
Washing: Once complete, wash the resin thoroughly with NBP.
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. benchchem.com [benchchem.com]
- 14. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Aggregation in Peptide Sequences Containing Fmoc-D-Arg(Pbf)-OH
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for troubleshooting and managing peptide aggregation during solid-phase peptide synthesis (SPPS) involving Fmoc-D-Arg(Pbf)-OH.
Frequently Asked Questions (FAQs)
Q1: Why are peptide sequences containing Fmoc-D-Arg(Pbf)-OH prone to aggregation?
A1: Aggregation in sequences with Fmoc-D-Arg(Pbf)-OH is multifactorial. The bulky Pbf protecting group on the arginine side chain, combined with the planar Fmoc group, can lead to significant intermolecular interactions.[1] Furthermore, arginine-rich sequences themselves can promote self-association through hydrogen bonding of the peptide backbone, leading to the formation of stable secondary structures like β-sheets that hinder reagent accessibility.[2][3][4]
Q2: What are the primary indicators of on-resin peptide aggregation?
A2: The most common signs of on-resin aggregation include:
-
Poor Resin Swelling: The resin beads may fail to swell properly or may even shrink.[2][3]
-
Incomplete Reactions: Both Fmoc deprotection and coupling reactions may be slow or incomplete.[2][5]
-
Unreliable Monitoring Tests: Standard amine detection tests like the Kaiser or TNBS test may give false negative results because the aggregated peptide chains block access to the free N-terminal amines.[3]
-
Poor Synthesis Outcome: Analysis of the crude peptide often reveals a low yield of the target product and the presence of numerous deletion sequences.[3]
Q3: What is δ-lactam formation and how does it relate to aggregation issues with Fmoc-D-Arg(Pbf)-OH?
A3: δ-lactam formation is a common side reaction where the activated carboxyl group of Fmoc-Arg(Pbf)-OH undergoes intramolecular cyclization, creating an inactive species.[6][7][8] This leads to failed coupling and results in a des-Arg (deleted arginine) sequence. This problem is often exacerbated in certain solvents like N-butylpyrrolidinone (NBP).[6][8] While not a direct cause of aggregation, its outcome (low coupling efficiency) is identical to a key symptom of severe aggregation, making it a critical factor to consider during troubleshooting.
Q4: What is the first and simplest strategy I should try when I suspect aggregation?
A4: Before resorting to more complex solutions, start by modifying the solvent conditions. Switching the primary synthesis solvent from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can improve solvation of the growing peptide chains.[2][4] Alternatively, adding chaotropic salts like LiCl or NaClO4 to DMF washes before coupling can help disrupt the hydrogen bonds causing the aggregation.[2][3]
Q5: Can I proactively prevent aggregation when planning my synthesis?
A5: Yes. For sequences known to be difficult, proactive measures are highly recommended. The most effective strategy is to incorporate structure-disrupting elements, often called "kinks," into the peptide backbone. This can be achieved by strategically substituting an amino acid with a pseudoproline dipeptide or a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid, ideally every six to seven residues.[2]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of peptides containing Fmoc-D-Arg(Pbf)-OH.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resin Swelling or Shrinking | Peptide chains are collapsing on the solid support due to strong intermolecular hydrogen bonding (aggregation).[2][3] | 1. Change Solvent: Switch from DMF to NMP, or add up to 25% DMSO to your DMF.[2] 2. Chaotropic Salt Wash: Before coupling, wash the resin with a solution of 0.8 M LiCl or NaClO₄ in DMF to disrupt secondary structures.[3] 3. Use Low-Substitution Resin: Resynthesize the peptide on a resin with lower loading to increase the distance between peptide chains.[2] |
| Incomplete Fmoc Deprotection | Aggregation is preventing the piperidine solution from accessing the N-terminal Fmoc group.[2] Slow deprotection kinetics. | 1. Use a Stronger Base: Switch to a deprotection cocktail containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 20% piperidine/DMF.[2] 2. Increase Temperature: Perform the deprotection step at an elevated temperature (e.g., 40-50°C), but use caution to avoid side reactions. 3. Microwave Synthesis: Utilize microwave energy during the deprotection step to disrupt aggregates and accelerate the reaction.[2][3] |
| Low Coupling Efficiency / Positive Kaiser Test Post-Coupling | 1. Aggregation: The aggregated peptide-resin is sterically hindering the incoming activated amino acid.[3] 2. Steric Hindrance: The Fmoc-D-Arg(Pbf)-OH itself is sterically bulky and can be difficult to couple. 3. δ-Lactam Formation: The activated Fmoc-D-Arg(Pbf)-OH has formed an inactive lactam, preventing it from coupling.[6][7] | 1. Use a More Potent Coupling Reagent: Switch to HATU, HCTU, or PyBOP for activation. 2. Double Couple: Perform the coupling step twice with a fresh solution of activated Fmoc-D-Arg(Pbf)-OH. 3. In Situ Activation: Add the Fmoc-D-Arg(Pbf)-OH and activating agent (e.g., OxymaPure) to the resin before adding the carbodiimide (e.g., DIC) to minimize lactam formation.[6][7] 4. Increase Temperature/Time: Increase the coupling time to several hours or perform the reaction at a moderately elevated temperature (e.g., 40-50°C).[2] |
| Crude Peptide Shows Multiple Deletion Sequences | Severe, persistent aggregation throughout the synthesis has led to failed deprotection and/or coupling at multiple cycles. | 1. Backbone Protection: Resynthesize the peptide and incorporate a Dmb- or Hmb-protected amino acid (e.g., at a Gly residue) or a pseudoproline dipeptide (at a Ser or Thr residue) every 6-7 amino acids to disrupt aggregation.[2] 2. Combined Strategies: Proactively use a combination of strategies: a low-substitution resin, NMP as the solvent, HATU as the coupling reagent, and microwave heating. |
Quantitative Data Summary
While direct quantitative comparisons for Fmoc-D-Arg(Pbf)-OH are sparse, the following table summarizes the general effectiveness of various anti-aggregation strategies based on outcomes for other known "difficult" sequences, which are applicable here.
| Strategy | Mechanism | Reported Effectiveness (Purity/Yield Improvement) | Reference(s) |
| Switch Solvent (DMF → NMP) | Improves solvation of peptide chains. | Moderate to Significant | [2][4] |
| Chaotropic Salt Wash (e.g., LiCl) | Disrupts intermolecular hydrogen bonds. | Moderate | [3] |
| Use Potent Coupling Reagent (e.g., HATU) | Increases reaction rate to overcome steric hindrance and slow kinetics. | Significant | |
| Microwave-Assisted Synthesis | Disrupts aggregates through rapid heating and enhances reaction kinetics. | Significant | [2][3] |
| Incorporate Backbone Protection (e.g., Dmb-Gly, Pseudoproline) | Introduces a "kink" in the peptide backbone, physically preventing β-sheet formation. | Very High / Often Curative | [2] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disrupting Aggregation
This protocol should be used immediately before a difficult coupling step when aggregation is suspected.
-
Reagent Preparation: Prepare a 0.8 M solution of Lithium Chloride (LiCl) in peptide-synthesis-grade DMF.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF (at least 3 times).
-
Salt Wash: Add the 0.8 M LiCl/DMF solution to the deprotected peptide-resin.
-
Agitation: Agitate the resin slurry for 10-15 minutes at room temperature.
-
Removal and Washing: Drain the salt solution and wash the resin extensively with DMF (at least 5 times) to ensure complete removal of LiCl before proceeding to the coupling step.
Protocol 2: High-Efficiency Coupling Using HATU
This protocol is recommended for coupling Fmoc-D-Arg(Pbf)-OH, especially when steric hindrance or aggregation is a concern.
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF or NMP.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the amino acid/HATU solution. Agitate for 1-2 minutes to pre-activate.
-
Coupling: Immediately add the activated amino acid solution to the deprotected and washed peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: After the reaction, take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete. In this case, drain the vessel, wash with DMF, and repeat the coupling step with a fresh solution ("double coupling").
-
Washing: Once coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.
Protocol 3: Aggregation-Disrupting Deprotection with DBU
This protocol is for situations where standard piperidine treatment fails to completely remove the Fmoc group due to aggregation.
-
Reagent Preparation: Prepare a fresh deprotection solution of 20% piperidine and 2% DBU in DMF.
-
Pre-wash: Wash the peptide-resin with DMF (3 times).
-
Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 10 minutes.
-
Second Treatment: Drain and repeat the deprotection step with a fresh portion of the reagent for another 10 minutes.
-
Washing: Wash the resin extensively with DMF (at least 6 times) to ensure all traces of DBU and piperidine adducts are removed before the next coupling step.
Visualizations
Caption: Troubleshooting workflow for aggregation during SPPS.
Caption: Intermolecular hydrogen bonding leading to aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
incomplete coupling of Fmoc-D-Arg-OH and use of double coupling.
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-D-Arg-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Q: What causes incomplete coupling of this compound and how can I fix it?
A: Incomplete coupling of this compound is a common issue in SPPS, often leading to deletion sequences in the final peptide. The primary causes are steric hindrance and a significant side reaction, δ-lactam formation.
Primary Causes:
-
Steric Hindrance: The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the arginine side chain, combined with the growing peptide chain on the solid support, can physically obstruct the approach of the activated amino acid, slowing down or preventing complete coupling.[1][2]
-
δ-Lactam Formation: Upon activation of the carboxylic acid of this compound, a competing intramolecular cyclization reaction can occur. The side-chain guanidinium group can attack the activated carboxyl group, forming a stable six-membered δ-lactam.[1][3][4] This inactive species is incapable of coupling to the peptide chain, leading to the termination of that chain and the subsequent formation of deletion peptides.[4][5]
Solutions:
The most common and effective solution for incomplete coupling of this compound is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.[1]
Monitoring Coupling Efficiency:
It is crucial to monitor the completeness of the coupling reaction before proceeding to the next step. The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin.[6][7][8] A positive Kaiser test (blue or purple color) after the initial coupling indicates incomplete reaction, signaling the need for a second coupling. A negative test (yellow or colorless) suggests a successful coupling.[6][9]
Frequently Asked Questions (FAQs)
Q: Why is this compound particularly prone to incomplete coupling?
A: The challenge with this compound stems from a combination of its bulky side-chain protecting group (Pbf) and the reactivity of the arginine side chain itself. The Pbf group creates significant steric hindrance, making it difficult for the activated amino acid to access the free amine of the growing peptide chain.[1][2] Additionally, the activated carboxyl group of this compound can be attacked by its own guanidinium side chain, leading to the formation of an inactive δ-lactam, which effectively removes the amino acid from the reaction mixture.[3][4]
Q: When should I perform a double coupling for this compound?
A: A double coupling for this compound is recommended in the following situations:
-
Positive Kaiser Test: If a Kaiser test performed after the initial coupling reaction is positive, a second coupling is necessary.[9]
-
Sterically Hindered Sequences: When coupling this compound to a sterically hindered amino acid or as part of a sequence known to be difficult, it is often prudent to perform a double coupling proactively.
-
Arginine-Rich Peptides: In sequences containing multiple arginine residues, the likelihood of incomplete coupling increases, making double coupling a good practice.[2]
Q: Are there alternatives to double coupling?
A: While double coupling is a very effective and common strategy, other approaches can be considered:
-
Use of More Potent Coupling Reagents: Reagents like HATU or HCTU can enhance coupling efficiency.[5]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can increase the reaction rate, but should be used with caution as it can also increase the risk of side reactions.[1]
-
Alternative Solvents: In some cases, changing the solvent from the standard DMF to a solvent like NMP or a mixture containing DMSO may improve coupling efficiency.
Data Presentation
The following table provides a hypothetical comparison of the expected coupling efficiencies for single and double coupling of Fmoc-Arg(Pbf)-OH. Actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Coupling Strategy | Expected Coupling Efficiency (%) | Key Considerations |
| Single Coupling | 98.5 - 99.5[10] | Efficiency is highly sequence-dependent and can be significantly lower in sterically hindered contexts.[10] |
| Double Coupling | > 99.8[10] | Recommended for difficult couplings to ensure the complete incorporation of the arginine residue.[10] |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-D-Arg(Pbf)-OH
This protocol describes a standard procedure for the double coupling of Fmoc-D-Arg(Pbf)-OH using HBTU as the activating agent.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Arg(Pbf)-OH (3 equivalents)
-
HBTU (2.9 equivalents)[5]
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)[5]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
First Coupling:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is thoroughly washed with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 eq.) and HBTU (2.9 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) to the mixture and agitate for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Monitoring:
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines.
Second Coupling (if necessary):
-
If the Kaiser test is positive, repeat steps 2-4 for the second coupling.
-
Final Washing: After the second coupling, wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and byproducts before proceeding to the next Fmoc deprotection step.
Protocol 2: Kaiser Test (Qualitative)
This protocol provides a method for the qualitative assessment of free primary amines on the resin.
Reagents:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7]
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[7]
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[7]
Procedure:
-
Sample Collection: Take a small sample of resin beads (10-15 beads) from the reaction vessel.[7]
-
Washing: Place the beads in a small test tube and wash thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[7]
-
Heating: Heat the test tube at 110°C for 5 minutes.[7]
-
Observation: Observe the color of the beads and the solution.
-
Blue/Purple: Positive result, indicating incomplete coupling.
-
Yellow/Colorless: Negative result, indicating complete coupling.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions associated with the use of Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide: Common Side Reactions
This guide addresses common issues encountered during the incorporation of Fmoc-D-Arg(Pbf)-OH and the subsequent cleavage of the Pbf protecting group.
Issue 1: Peptide Deletion at the Arginine Residue
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the target peptide minus the mass of the D-Arginine residue (des-Arg impurity).
Potential Cause: The primary cause of arginine deletion is the formation of a δ-lactam.[1][2] This intramolecular cyclization occurs when the activated carboxylic acid of Fmoc-D-Arg(Pbf)-OH reacts with its own guanidino side chain, forming a stable six-membered ring.[2] This inactive species is then washed away, preventing the incorporation of the arginine residue into the peptide chain.[2] The bulky Pbf group can also contribute to slower coupling, which may favor lactam formation.[1]
Troubleshooting Steps & Solutions:
-
Optimize Coupling Strategy:
-
Double Coupling: Perform a second coupling step for the arginine residue to help drive the reaction to completion and compensate for the activated amino acid lost to lactam formation.[1]
-
Pre-activation: Pre-activate the Fmoc-D-Arg(Pbf)-OH with the coupling reagents for a short period (5-10 minutes) before adding it to the resin.[1] This can help increase the rate of the desired intermolecular coupling over the intramolecular lactam formation.
-
-
Choice of Reagents and Solvents:
-
Coupling Reagents: Utilize carbodiimide-based activators like DIC in combination with an additive such as OxymaPure, which is known to be effective while minimizing side reactions.[2]
-
Solvent Polarity: Employing solvent mixtures of higher polarity, such as those containing DMSO, has been shown to suppress δ-lactam formation.[3]
-
-
Reaction Conditions:
Issue 2: Unexpected Modifications of the Peptide
Symptom: Mass spectrometry reveals peptide species with unexpected mass additions, particularly +80 Da or +252 Da, or modifications to other residues like Tryptophan.
Potential Causes & Solutions:
-
Sulfonation (+80 Da): During the final TFA cleavage, reactive species can lead to the sulfonation of the arginine guanidino group.[1]
-
Pbf Group Transfer to Tryptophan (+252 Da): The cleaved Pbf group can reattach to the indole ring of tryptophan residues.[4]
Issue 3: Chain Termination
Symptom: The desired full-length peptide is not obtained, and significant amounts of truncated sequences are observed.
Potential Cause: A side reaction known as guanidinylation can occur when using uronium/aminium-based coupling reagents (e.g., HBTU, HATU). These reagents can react with the unprotected N-terminal amine of the growing peptide chain, forming a guanidine moiety that irreversibly terminates the chain.[1]
Solution:
-
Pre-activation: Pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding the solution to the peptide-resin.[1]
-
Use Phosphonium-Based Reagents: Employing phosphonium-based coupling reagents, such as PyBOP or PyAOP, can prevent this side reaction as they do not cause guanidinylation.[1]
Issue 4: Racemization
Symptom: The final peptide product contains the L-Arg enantiomer in addition to the desired D-Arg, potentially affecting its biological activity.
Potential Cause: Racemization (epimerization) can occur during the activation step of the amino acid coupling.[5][6] While Fmoc-D-Arg(Pbf)-OH is generally stable, certain coupling conditions or prolonged exposure to basic conditions can increase the risk of epimerization.
Solution:
-
Coupling Reagents: The addition of additives like HOBt or OxymaPure to the coupling mixture can suppress racemization.[5]
-
Base: Use a non-racemizing base like collidine for pH adjustment if necessary.
-
Temperature: Avoid excessively high temperatures during coupling, especially in microwave-assisted synthesis, as this can increase the rate of racemization.[7]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Pbf group on Fmoc-D-Arg(Pbf)-OH?
A1: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group serves as an acid-labile protecting group for the guanidino side chain of arginine.[8] Its main purpose is to prevent the highly basic and nucleophilic guanidinium group from participating in unwanted side reactions during the peptide chain elongation in Fmoc-based SPPS.[9]
Q2: Why is Fmoc-D-Arg(Pbf)-OH particularly susceptible to δ-lactam formation?
A2: The susceptibility of Fmoc-Arg(Pbf)-OH to δ-lactam formation is influenced by the electronic properties of the Pbf protecting group and the steric environment around the activated carboxylic acid.[2] The Pbf group, while effective, does not completely prevent the intramolecular cyclization that leads to the inactive lactam.[2]
Q3: How can I detect δ-lactam formation?
A3: The most common indicator of δ-lactam formation is the presence of a significant des-Arg (arginine deletion) impurity in your crude peptide, which can be identified by mass spectrometry.[2] Direct detection of the lactam itself in the reaction solution can be achieved using HPLC analysis.[3]
Q4: What are the optimal cleavage conditions to remove the Pbf group while minimizing side reactions?
A4: The Pbf group is readily cleaved under strongly acidic conditions.[9] A standard cleavage cocktail consists of Trifluoroacetic acid (TFA) with scavengers to trap reactive cationic species. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[9] For peptides containing sensitive residues like tryptophan or methionine, the addition of other scavengers like 1,2-ethanedithiol (EDT) or thioanisole is recommended.[1][9]
Q5: Are there alternative protecting groups for arginine that are less prone to side reactions?
A5: Yes, other protecting groups for the arginine side chain exist. For instance, the nitro (NO2) protecting group shows a much lower tendency for δ-lactam formation compared to Pbf.[1][2] However, the removal of the NO2 group requires harsher conditions that may not be compatible with all peptide sequences.[1] The choice of protecting group often involves a trade-off between stability during synthesis, ease of removal, and the potential for side reactions.
Data Summary
Table 1: Comparison of Arginine Protecting Groups and Their Propensity for δ-Lactam Formation
| Protecting Group | Propensity for δ-Lactam Formation | Cleavage Conditions | Key Considerations |
| Pbf | High[2] | Mildly acidic (TFA-based cocktails)[10] | Prone to lactam formation, potential for sulfonation and transfer to Trp.[1] |
| Pmc | Moderate | Mildly acidic (TFA-based cocktails), slower than Pbf[10] | Higher tendency for Trp alkylation compared to Pbf.[10] |
| Mtr | Low | Harsher acidic conditions, extended reaction times[10] | Largely superseded by Pbf and Pmc due to harsh cleavage.[10] |
| NO2 | Very Low[1][2] | Catalytic hydrogenation or SnCl2[1] | Difficult to remove from peptides with multiple Arg(NO2) residues.[1] |
Table 2: Cleavage Efficiency of Pbf vs. Other Sulfonyl-Based Protecting Groups
| Protecting Group | Relative Acid Lability | Typical Cleavage Time with TFA | Notes |
| Pbf | Highest | 1.5 - 3 hours[10] | Rapid cleavage reduces exposure to strong acid, minimizing side reactions.[10] |
| Pmc | Intermediate | 2 - 4 hours (can be longer for multiple Arg residues)[10] | Less labile than Pbf. |
| Mtr | Low | Up to 24 hours[10] | Requires harsh conditions, increasing the risk of peptide degradation.[10] |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-D-Arg(Pbf)-OH
-
First Coupling:
-
Dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin substitution), DIC (3 eq.), and OxymaPure (3 eq.) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Second Coupling:
-
Repeat the steps of the first coupling with a fresh solution of activated Fmoc-D-Arg(Pbf)-OH.
-
Protocol 2: Cleavage and Deprotection with a Scavenger Cocktail
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide, use TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, a recommended cocktail is TFA/TIS/Thioanisole/Water (90:5:3:2, v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate gently at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum. Proceed with HPLC purification.
Visualizations
Caption: Pathway of δ-lactam formation as a competing side reaction during arginine coupling in SPPS.
Caption: A decision tree for troubleshooting common side reactions involving Fmoc-D-Arg(Pbf)-OH in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Arg(Pbf)-OH and Acetic Acid Contamination
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact, detection, and mitigation of acetic acid contamination in Fmoc-Arg(Pbf)-OH raw material used in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of acetic acid contamination in Fmoc-Arg(Pbf)-OH on my peptide synthesis?
A1: The primary impact of acetic acid contamination is the termination of peptide chain growth during solid-phase peptide synthesis (SPPS).[1] Acetic acid acts as a capping agent by acetylating the free N-terminal amine of the growing peptide chain.[2] This reaction is irreversible under standard SPPS conditions and results in the formation of truncated peptide sequences, which can be difficult to separate from the desired full-length peptide, ultimately leading to lower yield and purity.[3][4]
Q2: How does acetic acid contamination lead to chain termination?
A2: During the coupling step of SPPS, the free N-terminal amine of the peptide chain is intended to react with the activated carboxyl group of the incoming Fmoc-amino acid. However, if acetic acid is present, it can compete with the Fmoc-amino acid and react with the N-terminal amine. This acetylation reaction "caps" the peptide chain, rendering it unreactive to subsequent coupling cycles.[2]
Q3: Why are even trace amounts of acetic acid a significant concern?
A3: Even trace levels of acetic acid can have a disproportionately large effect on peptide synthesis due to its low molecular weight and high reactivity.[1] For instance, a mere 0.1% contamination by weight of acetic acid in Fmoc-Arg(Pbf)-OH corresponds to approximately a 1 mol% contamination.[1] In a synthesis using a 5-fold excess of reagents, this can lead to as much as 5% of the peptide chains being terminated at that specific cycle.[1] For peptides containing multiple arginine residues, this cumulative effect can lead to a significant loss of the desired product.
Q4: What is the source of acetic acid contamination in Fmoc-Arg(Pbf)-OH?
A4: Acetic acid contamination in Fmoc-amino acids primarily originates from the use of ethyl acetate as a solvent during the preparation and crystallization process.[5] Hydrolysis of ethyl acetate can produce acetic acid. Additionally, residual ethyl acetate can undergo slow transesterification with the Fmoc-amino acid during storage, generating more acetic acid over time.[5]
Q5: How can I detect acetic acid in my Fmoc-Arg(Pbf)-OH raw material?
A5: Detecting trace amounts of acetic acid in Fmoc-amino acids can be challenging with standard laboratory techniques. It is often invisible in HPLC analysis and difficult to identify in trace amounts by ¹H NMR.[1] Specialized analytical methods are required for reliable quantification. It is recommended to source Fmoc-amino acids from reputable suppliers who provide a Certificate of Analysis (CoA) with specified low limits for acetate.[6][7]
Q6: What are considered acceptable levels of acetic acid in high-quality Fmoc-Arg(Pbf)-OH?
A6: High-purity Fmoc-amino acids intended for peptide synthesis should have very low levels of acetic acid. Leading suppliers specify an acetate content of ≤ 0.02%.[1][5]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of the target peptide, especially for Arg-rich sequences. | Acetic acid contamination in Fmoc-Arg(Pbf)-OH leading to chain termination. | 1. Review Certificate of Analysis (CoA): Check the specified acetate content of your Fmoc-Arg(Pbf)-OH lot. If it is high or not specified, consider using a new lot from a reputable supplier with a guaranteed low acetate content (≤ 0.02%). 2. Use High-Quality Reagents: Ensure all reagents and solvents are of high purity and fresh to avoid introducing contaminants.[8] 3. Perform a Test Synthesis: Synthesize a short, simple peptide to evaluate the performance of the Fmoc-Arg(Pbf)-OH . |
| Presence of multiple truncated sequences in the crude peptide upon HPLC/MS analysis. | Chain termination at arginine incorporation steps due to capping by acetic acid. | 1. Analyze Mass Spectrometry Data: Look for peptide fragments corresponding to termination after each arginine residue was introduced. 2. Source High-Purity Fmoc-Arg(Pbf)-OH: Switch to a supplier that specifies and guarantees low levels of acetate and other impurities.[1] |
| Inconsistent synthesis results between different lots of Fmoc-Arg(Pbf)-OH. | Lot-to-lot variability in acetic acid contamination. | 1. Qualify New Lots: Before using a new lot of Fmoc-Arg(Pbf)-OH in a critical synthesis, perform a small-scale test synthesis to ensure it meets performance expectations. 2. Request Lot-Specific CoA: Always obtain and review the CoA for each new lot of raw material. |
Data Summary
Table 1: Impact of Acetic Acid Contamination on Peptide Synthesis
| Acetic Acid Contamination in Fmoc-Arg(Pbf)-OH (by weight) | Molar Equivalent Contamination | Potential Chain Termination per Cycle (with 5-fold reagent excess) | Cumulative Impact on a Peptide with 3 Arginine Residues |
| 0.1% | ~1 mol% | Up to 5% | Up to 15% terminated chains |
Data derived from technical literature.[1]
Table 2: Recommended Specification for High-Quality Fmoc-Arg(Pbf)-OH
| Parameter | Recommended Limit | Rationale |
| Acetate Content | ≤ 0.02% | Minimizes the risk of chain termination caused by capping.[1] |
| Ethyl Acetate Content | ≤ 0.5% | Reduces the potential for acetic acid formation during long-term storage. |
| Free Amino Acid | ≤ 0.2% | Prevents double insertion of the amino acid during coupling. |
| HPLC Purity | ≥ 99.0% | Ensures high fidelity of the peptide sequence.[9] |
| Enantiomeric Purity | ≥ 99.8% | Prevents the incorporation of the incorrect stereoisomer.[9] |
Experimental Protocols
Protocol 1: General Capping Step in SPPS
This protocol describes a standard capping procedure to intentionally terminate any unreacted peptide chains after a coupling step. Acetic acid contamination in the Fmoc-amino acid raw material mimics this process unintentionally.
-
Post-Coupling Wash: After the coupling reaction of an amino acid, wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.[2]
-
Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and a base (like pyridine or DIPEA) in DMF.[2][10][11] For example, a solution containing acetic anhydride and pyridine.[10][11]
-
Capping Reaction: Add the capping solution to the washed peptide-resin in the reaction vessel and agitate for approximately 30 minutes at room temperature.[10][11]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual capping reagents and byproducts.[2]
-
Verification (Optional): A Kaiser test can be performed to confirm the absence of free primary amines, indicating a successful capping reaction.[10]
Protocol 2: Quantification of Fmoc Loading on Resin (Spectrophotometric Method)
This method can be adapted to assess the efficiency of coupling steps. A significant drop in Fmoc release after coupling with contaminated Fmoc-Arg(Pbf)-OH could indirectly suggest a high level of chain termination.
-
Resin Sampling: After the coupling and washing steps, take a small, accurately weighed amount of the dried peptide-resin.
-
Fmoc Deprotection: Treat the resin sample with a known volume of a 20% piperidine in DMF solution to cleave the Fmoc protecting group.[12]
-
Collect Supernatant: Carefully collect the supernatant containing the cleaved Fmoc-piperidine adduct.[12]
-
Dilution: Dilute an aliquot of the supernatant with a suitable solvent (e.g., DMF) to bring the absorbance within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement: Measure the absorbance of the diluted solution at approximately 301 nm.[12]
-
Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the Fmoc-piperidine adduct. The molar extinction coefficient (ε) for the adduct is approximately 7800 M⁻¹cm⁻¹. From this, the loading of the amino acid on the resin can be determined.[12]
Visualizations
Caption: Acetic acid contamination leads to premature chain termination.
Caption: Troubleshooting workflow for low yield in peptide synthesis.
Caption: Origin of acetic acid contamination in Fmoc-amino acids.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Fmoc-Arg(Pbf)-OH Novabiochem 154445-77-9 [sigmaaldrich.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Fmoc-Arg(Pbf)-OH [cem.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. biotage.com [biotage.com]
Technical Support Center: Optimizing Fmoc-D-Arg(Pbf)-OH Coupling
Welcome to the technical support center for the optimization of Fmoc-D-Arg(Pbf)-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific problems that may arise during the coupling of Fmoc-D-Arg(Pbf)-OH, offering potential causes and solutions to ensure successful peptide synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low Coupling Efficiency / Slow Reaction | - Steric Hindrance: The bulky Pbf protecting group can physically impede the coupling reaction.[1][2] - Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.[2] - δ-Lactam Formation: Intramolecular cyclization of the activated Fmoc-D-Arg(Pbf)-OH forms an inactive δ-lactam, preventing its incorporation into the peptide chain.[3][4] This is a common side reaction.[5] | - Use a stronger coupling reagent: Onium salt-based reagents like HATU or HBTU are generally more effective for sterically hindered amino acids.[2][6] - Increase coupling time: Extending the reaction time can help drive the reaction to completion.[2] - Perform a double coupling: Repeating the coupling step can increase the yield.[2] - Elevate the reaction temperature: Increasing the temperature (e.g., to 45°C) can improve coupling efficiency, especially for difficult sequences.[2][3] |
| Presence of Deletion Sequences (des-Arg) | - Incomplete Coupling: This is often a direct result of low coupling efficiency or significant δ-lactam formation.[2][3] | - Optimize activation: Use in-situ activation of Fmoc-D-Arg(Pbf)-OH to minimize the time the activated amino acid is susceptible to lactam formation.[7] - Switch to an elevated temperature protocol: The use of DIC/Oxyma in N-Butylpyrrolidinone (NBP) at 45°C has been shown to be effective.[2][3] |
| Variable Solubility of Fmoc-D-Arg(Pbf)-OH | - Solvent Choice: The solubility of Fmoc-D-Arg(Pbf)-OH can vary in different solvents, particularly in greener alternatives to DMF.[3] | - Use a binary solvent mixture: Mixtures such as DMSO/2-MeTHF or NBP/DOL can improve solubility and performance.[3] - Gentle warming: Slightly increasing the solvent temperature can help dissolve the amino acid.[3] |
| Side-Product with +156 Da Mass | - Fmoc-β-Ala-OH Impurity: Contamination of the Fmoc-D-Arg(Pbf)-OH reagent with Fmoc-β-Ala-OH can lead to its incorporation. | - Use high-purity Fmoc-D-Arg(Pbf)-OH: Ensure the starting material has low levels of β-alanine impurities.[7] |
| Side-Product with +648.8 Da Mass | - Free H-D-Arg(Pbf)-OH Impurity: The presence of the unprotected amino acid can lead to double incorporation. | - Use high-purity Fmoc-D-Arg(Pbf)-OH: The reagent should have a low content of the free amino acid.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction times for Fmoc-D-Arg(Pbf)-OH coupling?
A1: Standard coupling times for Fmoc-D-Arg(Pbf)-OH typically range from 30 to 120 minutes at room temperature.[2] However, for difficult couplings, reaction times can be extended, or elevated temperatures may be employed to ensure completion. For instance, a protocol using DIC/Oxyma in NBP at 45°C may run for a total of 60-120 minutes.[2]
Q2: Which coupling reagents are most effective for Fmoc-D-Arg(Pbf)-OH?
A2: Onium salt-based reagents are generally preferred for coupling sterically hindered amino acids like Fmoc-D-Arg(Pbf)-OH.[6] HATU and HBTU are commonly used and are considered powerful activating agents.[2][8] DIC, often used with an additive like HOBt or OxymaPure, is another option, particularly in protocols designed to minimize side reactions.[9]
Q3: How can δ-lactam formation be minimized?
A3: δ-Lactam formation is a significant issue where the activated amino acid cyclizes, rendering it inactive for coupling.[4][5] To minimize this, you can:
-
Use in-situ activation to reduce the time the activated species exists before coupling.[7]
-
Employ specific solvent systems and temperatures. For example, using a more polar binary solvent mixture like DMSO/DOL (4:6) has been shown to reduce lactam formation compared to less polar mixtures.[10]
-
A specialized protocol involving heating to 45°C in NBP with DIC/Oxyma has been developed to address this issue.[3][11]
Q4: What are the recommended equivalents of reagents for the coupling reaction?
A4: The molar equivalents of reagents can vary depending on the protocol. A common starting point is to use an excess of the amino acid and coupling reagents relative to the resin loading. For example:
-
Standard HBTU/DIEA Coupling: 3 equivalents of Fmoc-D-Arg(Pbf)-OH, 2.9 equivalents of HBTU, and 6 equivalents of DIEA.[5]
-
HATU Pre-activation: 5 equivalents of Fmoc-D-Arg(Pbf)-OH, 4.9 equivalents of HATU, and 10 equivalents of DIPEA.[2]
-
Difficult Coupling with DIC/Oxyma: 1.75 equivalents of Fmoc-D-Arg(Pbf)-OH, 1.5 equivalents of OxymaPure, and 1.8 equivalents of DIC (added in two portions).[2]
Q5: Can green solvents be used for Fmoc-D-Arg(Pbf)-OH coupling?
A5: Yes, greener alternatives to DMF are being explored and implemented. N-Butylpyrrolidinone (NBP) and binary solvent mixtures like DMSO/2-Methyltetrahydrofuran (2-MeTHF) and DMSO/1,3-Dioxolane (DOL) have shown promise.[3] However, challenges such as δ-lactam formation and solubility may be more pronounced in some green solvents, necessitating protocol optimization, such as adjusting solvent ratios or increasing the reaction temperature.[3][10]
Data and Protocols
Comparison of Coupling Conditions and Reagents
| Coupling Reagent | Typical Equivalents (AA:Coupling:Base) | Solvent | Temperature | Typical Reaction Time | Notes |
| HBTU/DIEA | 3 : 2.9 : 6 | DMF | Room Temp. | 1-2 hours | A standard and generally effective method.[9] |
| HATU/DIPEA | 5 : 4.9 : 10 | DMF | Room Temp. | 30-60 minutes | A more powerful activating agent, often used for difficult couplings.[2] |
| DIC/HOBt | 3 : 3 : - | DMF | Room Temp. | Not Specified | A common carbodiimide-based method.[2] |
| DIC/OxymaPure | 1.75 : 1.5 : - | NBP | 45°C | 60-120 minutes | Optimized for difficult couplings and to prevent δ-lactam formation.[2][3] |
Experimental Protocols
Protocol 1: Standard Coupling with HBTU/DIEA in DMF
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5-10 minutes). Wash the resin thoroughly with DMF.[9]
-
Activation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow for a brief pre-activation of 1-2 minutes.[9]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[9]
-
Monitoring and Washing: Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates completion. If the test is positive (blue beads), a second coupling may be necessary. Wash the resin thoroughly with DMF to remove excess reagents.[9]
Protocol 2: Optimized Protocol for Difficult Couplings (DIC/Oxyma in NBP)
This protocol is particularly useful for preventing δ-lactam formation.[2][3]
-
Reagent Preparation: Prepare a solution of Fmoc-D-Arg(Pbf)-OH (1.75 eq.) and OxymaPure (1.5 eq.) in NBP.
-
Initial Coupling: Add the amino acid/Oxyma solution to the resin and heat the reaction vessel to 45°C. Add half of the total DIC (0.9 eq.) and let the reaction proceed for 30 minutes.[2][3]
-
Second DIC Addition: Add the remaining DIC (0.9 eq.) along with a small amount of additional Fmoc-D-Arg(Pbf)-OH.[3]
-
Completion: Continue the reaction at 45°C for a total of 60-120 minutes.[2]
-
Washing: Wash the resin thoroughly with NBP.[2]
Visualizations
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for addressing low coupling efficiency of Fmoc-D-Arg(Pbf)-OH.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Fmoc-D-Arg(Pbf)-OH and Fmoc-L-Arg(Pbf)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the stereochemistry of amino acid building blocks is a critical determinant of the final product's efficacy, stability, and biological function. This guide provides an in-depth, objective comparison of Fmoc-D-Arg(Pbf)-OH and its proteinogenic counterpart, Fmoc-L-Arg(Pbf)-OH, in the context of solid-phase peptide synthesis (SPPS). By presenting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the design and synthesis of arginine-containing peptides.
Introduction: The Significance of Chirality in Peptide Therapeutics
Fmoc-L-Arg(Pbf)-OH is the standard building block for incorporating the naturally occurring L-arginine into a peptide sequence. The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group provides acid-labile protection for the guanidino side chain of arginine, preventing undesirable side reactions during synthesis.
Conversely, Fmoc-D-Arg(Pbf)-OH is employed to introduce the non-natural D-arginine enantiomer. The incorporation of D-amino acids is a well-established strategy in medicinal chemistry to enhance the metabolic stability of peptides. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This increased stability can lead to a longer plasma half-life and improved pharmacokinetic profiles of peptide-based drugs.
Performance in Solid-Phase Peptide Synthesis: A Quantitative Comparison
The chemical behavior of Fmoc-D-Arg(Pbf)-OH and Fmoc-L-Arg(Pbf)-OH during SPPS is largely comparable due to their identical chemical composition and protecting group strategy. However, subtle differences in reaction kinetics and the stereochemical environment can influence coupling efficiency and the propensity for side reactions, most notably racemization. The following table summarizes key performance indicators based on established SPPS principles.
| Parameter | Fmoc-D-Arg(Pbf)-OH | Fmoc-L-Arg(Pbf)-OH | Notes |
| Single Coupling Efficiency (%) | 98.5 - 99.5 | 99.0 - 99.8 | Efficiency is sequence-dependent and can be affected by steric hindrance from the growing peptide chain. |
| Double Coupling Requirement | Recommended for difficult couplings | Recommended for difficult couplings | A second coupling step is often necessary to ensure complete incorporation, particularly when coupling to a sterically hindered amino acid. |
| Racemization/Epimerization (%) | Not applicable (already the D-isomer) | < 0.5% (epimerization to D-Arg) | The L-enantiomer can undergo epimerization to the D-form under certain activation conditions.[1] |
| δ-Lactam Formation | Prone to this side reaction | Prone to this side reaction | Intramolecular cyclization of the activated arginine can occur, leading to an inactive species and deletion sequences.[1] |
Experimental Protocols
Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a manual synthesis cycle on a rink amide resin for a C-terminal amide peptide.
Materials:
-
Resin: Rink Amide resin
-
Amino Acids: Fmoc-D-Arg(Pbf)-OH or Fmoc-L-Arg(Pbf)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (Fmoc-D-Arg(Pbf)-OH or Fmoc-L-Arg(Pbf)-OH), 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). If the test is positive, a second coupling may be required.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Analysis of Racemization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the determination of the D/L ratio of amino acids in a synthetic peptide.
Materials:
-
Synthetic peptide
-
6 M DCl in D₂O
-
Derivatization agent (e.g., trifluoroacetic anhydride and isopropanol)
-
GC-MS system with a chiral column
Procedure:
-
Acid Hydrolysis: Hydrolyze a known amount of the peptide in 6 M DCl in D₂O at 110°C for 24 hours in a sealed tube. The use of deuterated acid and water helps to correct for any racemization that may occur during the hydrolysis step itself.
-
Derivatization: Evaporate the acid and derivatize the resulting free amino acids to make them volatile. A common method is to form N(O,S)-trifluoroacetyl amino acid isopropyl esters.
-
GC-MS Analysis: Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val). The different enantiomers will have different retention times, allowing for their separation and quantification.
-
Data Analysis: Determine the extent of racemization by comparing the peak areas of the D- and L-enantiomers in the chromatogram.
Visualizing Workflows and Concepts
Caption: A generalized workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
Caption: Experimental workflow for the analysis of amino acid racemization using GC-MS.
Case Study: D-Arginine in a Substance P Analogue and Its Impact on Signal Transduction
The incorporation of D-amino acids can dramatically alter the biological activity of a peptide, often converting an agonist into an antagonist. A notable example is the analogue of Substance P (SP), [D-Arg1,D-Trp5,7,9,Leu11]SP. Substance P is a neuropeptide that, upon binding to its receptor (the NK1 receptor), activates downstream signaling pathways.
The D-Arg substituted analogue, however, acts as a potent inhibitor of signal transduction in small cell lung cancer (SCLC) cells.[2] Experimental data has shown that this analogue effectively blocks the mobilization of intracellular calcium (Ca2+) and the activation of the mitogen-activated protein (MAP) kinase pathway, both of which are stimulated by neuropeptides like vasopressin and bradykinin in SCLC cells.[2] This inhibitory action on key signaling pathways contributes to the analogue's ability to inhibit cancer cell proliferation both in vitro and in vivo.[2]
Caption: Inhibition of the NK1 receptor signaling pathway by a D-arginine containing Substance P analogue.
Conclusion and Recommendations
The choice between Fmoc-D-Arg(Pbf)-OH and Fmoc-L-Arg(Pbf)-OH is fundamentally driven by the desired biological properties of the target peptide. While their performance in SPPS is largely similar, the incorporation of D-arginine is a powerful strategy for enhancing peptide stability and modulating biological activity.
Key Takeaways:
-
Fmoc-L-Arg(Pbf)-OH is the standard for synthesizing peptides that mimic natural sequences.
-
Fmoc-D-Arg(Pbf)-OH is a crucial tool for developing therapeutic peptides with improved pharmacokinetic properties due to enhanced resistance to enzymatic degradation.
-
The synthesis of arginine-containing peptides, regardless of chirality, requires careful optimization to mitigate side reactions such as δ-lactam formation.
-
The stereochemistry of arginine can profoundly impact the peptide's interaction with biological targets, potentially converting an agonist into an antagonist.
For researchers in drug development, the use of Fmoc-D-Arg(Pbf)-OH offers a viable path to creating more robust and effective peptide therapeutics. Rigorous analytical characterization, including assessment of enantiomeric purity, is essential to ensure the quality and desired biological function of the final synthetic peptide.
References
A Comparative Guide to Purity Analysis of Fmoc-D-Arg(Pbf)-OH: HPLC vs. TLC
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical step in the synthesis of peptide-based therapeutics. Fmoc-D-Arg(Pbf)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), and its purity directly impacts the quality and efficacy of the final peptide product. Impurities can lead to the formation of truncated or modified peptides, complicating purification and potentially altering biological activity.[1]
This guide provides a comprehensive comparison of two common analytical techniques for assessing the purity of Fmoc-D-Arg(Pbf)-OH: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). We will delve into the principles of each method, present representative experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate technique for their needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is widely regarded as the gold standard for the quantitative purity analysis of Fmoc-protected amino acids, offering high resolution and sensitivity.[1][2] This technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1]
Advantages of HPLC:
-
Quantitative Accuracy: HPLC provides precise quantitative data, allowing for the accurate determination of purity levels and the quantification of individual impurities.[1][2]
-
High Resolution: It can separate closely related impurities, providing a detailed impurity profile.[1][3]
-
High Sensitivity: HPLC can detect trace amounts of impurities, which is crucial for applications in drug development.[1][2]
-
Reproducibility: Modern HPLC systems offer excellent reproducibility, making it a reliable method for quality control.
Limitations of HPLC:
-
Cost and Complexity: HPLC instrumentation is expensive to purchase and maintain, and method development can be complex and time-consuming.[1]
-
Throughput: Analysis is sequential, which can be a bottleneck when screening a large number of samples.[1]
-
Enantiomeric Separation: Standard reversed-phase HPLC methods cannot separate enantiomers (D- and L-isomers). Chiral HPLC methods are required for this specific analysis.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is a simpler, more rapid, and cost-effective chromatographic technique often used for qualitative or semi-quantitative analysis.[1] It involves spotting the sample onto a plate coated with a stationary phase and developing the plate in a chamber containing a suitable mobile phase.
Advantages of TLC:
-
Speed and Cost-Effectiveness: TLC is a fast and inexpensive method for routine purity checks and reaction monitoring.[1]
-
High Throughput: Multiple samples can be analyzed simultaneously on a single plate.[1]
-
Simple Operation: The technique and equipment are relatively simple to use.
Limitations of TLC:
-
Qualitative/Semi-Quantitative: TLC is primarily a qualitative technique. While it can provide a rough estimate of purity based on spot size and intensity, it lacks the accuracy and precision of HPLC for quantification.[1]
-
Lower Resolution: The resolving power of TLC is significantly lower than that of HPLC, meaning closely related impurities may not be separated.[1]
-
Lower Sensitivity: TLC is less sensitive than HPLC and may not detect trace impurities.[1]
Data Presentation: HPLC vs. TLC for Fmoc-D-Arg(Pbf)-OH Purity
The following table summarizes a representative comparison of the data obtained from HPLC and TLC analysis of a single batch of Fmoc-D-Arg(Pbf)-OH.
| Parameter | HPLC Analysis | TLC Analysis |
| Principle | Differential partitioning in a packed column.[1] | Differential migration on a coated plate.[1] |
| Data Output | Quantitative (e.g., 99.5% area purity).[1] | Qualitative/Semi-quantitative (e.g., Major spot with minor impurity spots).[1] |
| Resolution | High (baseline separation of impurities).[1][3] | Lower (impurities may appear as elongated spots or co-elute).[1] |
| Sensitivity | High (detection of impurities at <0.1% levels).[1] | Lower (impurities below 1-2% may not be visible).[1] |
| Analysis Time | ~20-30 minutes per sample. | ~30-60 minutes for multiple samples. |
| Cost per Sample | High.[1] | Low.[1] |
| Common Impurities Detected | Diastereomers (with chiral methods), dipeptides, free amino acid, Pbf-deprotected species. | Gross impurities, starting materials. |
Experimental Protocols
HPLC Method for Purity Analysis of Fmoc-D-Arg(Pbf)-OH
This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for the purity assessment of Fmoc-D-Arg(Pbf)-OH.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Solvent: Acetonitrile/Water (1:1, v/v).
-
Fmoc-D-Arg(Pbf)-OH sample.
Procedure:
-
Sample Preparation: Dissolve a small amount of Fmoc-D-Arg(Pbf)-OH in the sample solvent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percent purity of the Fmoc-D-Arg(Pbf)-OH peak relative to the total area of all peaks.
TLC Method for Purity Analysis of Fmoc-D-Arg(Pbf)-OH
This protocol outlines a general TLC method for the qualitative assessment of Fmoc-D-Arg(Pbf)-OH purity.
Materials:
-
TLC Plates: Silica gel 60 F254 plates.
-
Developing Chamber.
-
Mobile Phase (Eluent): A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v). A small amount of acetic acid (e.g., 0.5%) can be added to improve spot shape.
-
Sample Solvent: Dichloromethane (DCM) or a mixture of DCM/MeOH.
-
Fmoc-D-Arg(Pbf)-OH sample.
-
Visualization: UV lamp (254 nm) and/or a potassium permanganate staining solution.
Procedure:
-
Sample Preparation: Dissolve a small amount of Fmoc-D-Arg(Pbf)-OH in the sample solvent to a concentration of approximately 2-5 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The Fmoc group will show up as a dark spot. Further visualization can be achieved by dipping the plate in a potassium permanganate solution.
-
Analysis: Observe the number, size, and intensity of the spots. A pure sample should show a single, well-defined spot. The presence of additional spots indicates impurities.
Mandatory Visualization
Caption: Comparative workflow for HPLC and TLC purity analysis of Fmoc-D-Arg(Pbf)-OH.
Conclusion
References
Unmasking Impurities in Fmoc-D-Arg-OH: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals vested in peptide synthesis, the purity of amino acid building blocks is paramount. This guide provides an in-depth comparison of mass spectrometry-based approaches for the identification and analysis of impurities in Fmoc-D-Arg-OH. We present supporting experimental data and detailed methodologies to ensure the integrity of your peptide products.
The presence of even minute impurities in raw materials like this compound can lead to the formation of truncated or modified peptides, which complicates purification efforts and can adversely affect the biological activity of the final product.[1] High-performance liquid chromatography (HPLC) is often considered the gold standard for quantitative purity analysis, offering high resolution and sensitivity.[1] However, when it comes to the structural elucidation of unknown impurities, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable and powerful tool.[2]
Common Impurities in this compound
Impurities in Fmoc-protected amino acids can arise from various stages, including synthesis, storage, and handling.[2] Understanding the nature of these potential contaminants is the first step in developing a robust analytical strategy for their detection.
Table 1: Common Impurities in this compound and their Mass Spectrometric Signatures
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Notes |
| Fmoc-L-Arg-OH | Enantiomer of the main compound | 396.44 | 397.18 | Indistinguishable from the main compound by mass alone; requires chiral chromatography for separation.[2][3] |
| H-D-Arg-OH | Incomplete Fmoc protection | 174.20 | 175.12 | Results from the loss of the Fmoc protecting group.[2][4] |
| Fmoc-D-Arg-D-Arg-OH | Dipeptide impurity | 552.64 | 553.28 | Can lead to double insertion of arginine during peptide synthesis.[2][4] |
| Fmoc-β-Ala-OH | β-alanine derivative | 311.33 | 312.12 | Can be introduced during the synthesis of the Fmoc-amino acid.[2][5][6] |
| Fmoc-β-Ala-D-Arg-OH | Dipeptide impurity with β-alanine | 467.51 | 468.21 | Another potential source of β-alanine insertion in the peptide chain.[2][5] |
| Acetic Acid | Process-related impurity | 60.05 | - | Acts as a capping agent, leading to truncated peptide sequences.[2][7][8] Not typically observed by ESI-MS in its free form but its effect (capped peptides) is detectable. |
Mass Spectrometry for Impurity Identification
Liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique for separating and identifying impurities.[2]
Ionization Techniques:
-
Electrospray Ionization (ESI): This is the most common and preferred method for analyzing Fmoc-peptides. It is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in the positive ion mode and deprotonated molecules [M-H]⁻ in the negative ion mode with minimal fragmentation in the source.[2][9]
Mass Analyzers:
-
High-Resolution Mass Spectrometers (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap are highly recommended.[2] They provide accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities and confidently distinguishing between species with very similar masses.
Experimental Protocol: LC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound and its impurities.
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of 2-10 mg/mL.[10]
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., Sinochrom ODS-BP).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[10]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate compounds with different polarities. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0-2.0 mL/min.[10]
-
Column Temperature: Room temperature.[10]
-
Detection Wavelength (UV): 220 nm.[10]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: A data-dependent acquisition (DDA) method can be employed to automatically trigger MS/MS fragmentation of the most intense ions detected in the full scan, which aids in structural elucidation.[2]
Visualizing the Workflow and Fragmentation
To better understand the process and the underlying chemistry, the following diagrams illustrate the experimental workflow and potential fragmentation pathways.
The fragmentation pattern of a molecule in the mass spectrometer provides a "fingerprint" that can be used for its identification. For Fmoc-protected amino acids, fragmentation often occurs at the Fmoc group and along the amino acid backbone.[9]
Alternative Analytical Techniques
While LC-MS is a powerful tool for impurity identification, other methods are also employed for purity assessment:
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective qualitative or semi-quantitative method often used for routine checks and reaction monitoring.[1] Impurities are visualized as separate spots under UV light or after staining with reagents like ninhydrin, which detects free amino groups.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of certain impurities, such as free amino acids, after derivatization.[3][7] It is particularly useful for determining the enantiomeric purity of the amino acid.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
A Comparative Guide to the Structural Elucidation of Fmoc-D-Arg(Pbf)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the structural integrity of amino acid building blocks is paramount. This guide provides a comparative analysis of analytical techniques for the structural elucidation of Fmoc-D-Arg(Pbf)-OH, a critical protected amino acid derivative. We will focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for structural confirmation and compare its performance with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, integration, and coupling patterns of protons, the precise arrangement of atoms can be determined, confirming the identity and purity of Fmoc-D-Arg(Pbf)-OH.
Predicted ¹H NMR Spectral Data for Fmoc-D-Arg(Pbf)-OH
The following table summarizes the expected chemical shifts for the key protons in Fmoc-D-Arg(Pbf)-OH. These values are based on typical chemical shifts for the Fmoc, arginine, and Pbf protecting groups. The actual spectrum of the D-enantiomer is expected to be identical to that of its L-enantiomer counterpart in an achiral solvent.
| Proton Assignment | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | Fmoc | 7.85 - 7.30 | Multiplet | 8H |
| CH, CH₂ | Fmoc | 4.40 - 4.20 | Multiplet | 3H |
| α-CH | D-Arginine | ~4.30 | Multiplet | 1H |
| δ-CH₂ | D-Arginine | ~3.15 | Multiplet | 2H |
| β,γ-CH₂ | D-Arginine | 1.90 - 1.50 | Multiplet | 4H |
| Ar-H | Pbf | ~6.20 | Singlet | 1H |
| CH₃ | Pbf | 2.55, 2.50, 2.05 | Singlets | 9H |
| C(CH₃)₂ | Pbf | ~1.40 | Singlet | 6H |
| CH₂ | Pbf | ~2.95 | Singlet | 2H |
Comparison with Alternative Analytical Methods
While ¹H NMR provides comprehensive structural information, other techniques are routinely employed for quality control and purity assessment. The table below compares ¹H NMR with HPLC and MS.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed molecular structure, functional group identification, stereochemistry (with chiral agents), and quantitative analysis. | Non-destructive, provides unambiguous structural confirmation. | Lower sensitivity compared to MS, can be complex to interpret for impure samples. |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment, quantification, and separation of isomers. | High resolution and sensitivity, well-established methods are available.[1][2] | Does not provide direct structural information. |
| MS (Mass Spectrometry) | Molecular weight determination and fragmentation analysis for structural clues. | Extremely high sensitivity, can identify impurities by mass.[2] | Provides limited information on stereochemistry and isomerism. |
Experimental Protocols
¹H NMR Spectroscopy
A general protocol for acquiring a ¹H NMR spectrum of Fmoc-D-Arg(Pbf)-OH is as follows:
-
Sample Preparation: Dissolve 5-10 mg of Fmoc-D-Arg(Pbf)-OH in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
High-Performance Liquid Chromatography (HPLC)
A typical reversed-phase HPLC method for purity analysis of Fmoc-D-Arg(Pbf)-OH is detailed below.[1][2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.6 µm).[2]
-
Mobile Phase:
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B (e.g., 30% to 95% B over 15 minutes).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 220 nm.[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile to a concentration of 0.1-1 mg/mL.
Mass Spectrometry (MS)
Mass spectrometry is often coupled with HPLC (LC-MS) for enhanced analysis.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[2]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.[2]
-
Expected Mass: The expected monoisotopic mass for the protonated molecule [M+H]⁺ of Fmoc-D-Arg(Pbf)-OH (C₃₄H₄₀N₄O₇S) is approximately 649.27 g/mol .[2]
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation and purity assessment of Fmoc-D-Arg(Pbf)-OH, integrating the discussed analytical techniques.
References
A Comparative Guide to the Proteolytic Stability of Peptides with D-Arginine versus L-Arginine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to short in vivo half-lives. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides an objective comparison of the enzymatic stability of peptides containing D-Arginine (D-Arg) versus their native L-Arginine (L-Arg) counterparts, supported by experimental data and detailed methodologies.
The Stereochemical Advantage: Enhanced Stability with D-Arginine
Proteases, the enzymes responsible for peptide bond cleavage, are chiral and possess active sites that are stereospecific for L-amino acids. The incorporation of a D-amino acid, such as D-Arg, introduces a stereochemical barrier. This altered three-dimensional orientation of the D-amino acid's side chain prevents the peptide from fitting correctly into the protease's active site, thereby inhibiting enzymatic cleavage and significantly enhancing the peptide's stability.[1][2] This increased resistance to proteolysis translates to a longer biological half-life, a critical advantage for therapeutic applications.[1][2]
Data Presentation: Quantitative Comparison of Stability
The substitution of L-Arg with D-Arg has been shown to dramatically increase the stability of peptides in biological fluids. The following table summarizes key findings from a study on oncocin derivatives, demonstrating the profound impact of this stereochemical modification.
| Peptide | Relevant Arginine Residue(s) | Matrix | Half-life | Source(s) |
| Oncocin | L-Arg at positions 15 and 19 | Mouse Serum | 25 minutes | [3] |
| Onc112 (Oncocin derivative) | D-Arg at positions 15 and 19 | Mouse Serum | > 8 hours | [3] |
Experimental Protocols
Below are detailed methodologies for common in vitro assays used to assess peptide stability.
In Vitro Plasma/Serum Stability Assay
This assay evaluates the stability of a peptide in a complex biological fluid that mimics in vivo conditions.
a. Materials:
-
Test peptides (D-Arg and L-Arg containing)
-
Control peptides (one known to be stable, one known to be unstable)
-
Pooled human plasma or serum (heparinized or EDTA-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile (ACN) or a 1:1 (v/v) mixture of ACN and Methanol (MeOH), often containing an internal standard for LC-MS analysis.
-
Incubator or thermomixer set to 37°C
-
High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system
b. Procedure:
-
Prepare Peptide Stock Solution: Dissolve the peptides in PBS to a known final concentration (e.g., 1 mg/mL).[4]
-
Incubation: Add the peptide stock solution to pre-warmed plasma or serum to achieve the desired final peptide concentration (e.g., 10 µM).[5] Incubate the mixture at 37°C with gentle agitation.[5]
-
Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[6]
-
Reaction Quenching: Immediately mix the aliquot with at least two volumes of cold quenching solution to precipitate plasma proteins and stop enzymatic activity.[6]
-
Sample Clarification: Centrifuge the quenched samples at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[5]
-
Analysis: Carefully collect the supernatant and analyze the amount of intact peptide remaining using RP-HPLC or LC-MS/MS.[4][5]
-
Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. The percentage of peptide remaining is calculated relative to the 0-minute time point. The half-life (t½) is then determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Protease Degradation Assay (e.g., Trypsin Challenge)
This assay assesses the stability of a peptide against a specific protease. Trypsin is commonly used as it cleaves C-terminal to L-Arg and L-Lysine residues.
a. Materials:
-
Test peptides (D-Arg and L-Arg containing)
-
Proteomics-grade Trypsin
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate or Tris-HCl, pH 7.5-8.5)
-
Quenching Solution (e.g., 10% Formic Acid or Acetic Acid)
-
Incubator set to 37°C
-
Analytical instrument (RP-HPLC or LC-MS/MS)
b. Procedure:
-
Sample Preparation: Dissolve the test peptides in the digestion buffer to a known concentration (e.g., 0.1-1 mg/mL).
-
Enzyme Addition: Add a solution of trypsin to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling and Quenching: At various time points, withdraw aliquots and stop the reaction by adding the quenching solution, which inactivates the enzyme by lowering the pH.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS/MS to determine the amount of intact peptide remaining.
-
Data Analysis: As with the plasma stability assay, calculate the percentage of intact peptide at each time point relative to a control sample with no enzyme added, and determine the rate of degradation.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the principle of D-Arg mediated protease resistance and a typical experimental workflow for stability assessment.
Caption: Steric hindrance prevents D-Arg peptides from binding to protease active sites.
Caption: A typical workflow for comparing the stability of D-Arg and L-Arg peptides.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bactericidal oncocin derivatives with superior serum stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Arginine Protecting Groups in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable protecting group for the guanidino function of arginine is a critical decision in Solid-Phase Peptide Synthesis (SPPS). This choice profoundly impacts coupling efficiency, the propensity for side reactions, and the final peptide's purity and yield. This guide provides an objective comparison of commonly used arginine protecting groups, supported by experimental data and detailed protocols to aid in the strategic planning of peptide synthesis.
Performance Comparison of Arginine Protecting Groups
The most widely employed protecting groups for arginine in Fmoc-based SPPS are sulfonyl-based derivatives such as Pbf, Pmc, and Mtr. Other notable protecting groups include Tosyl (primarily in Boc-based SPPS), Nitro (NO2), and bis-Boc. Their performance is primarily differentiated by their lability to acid during the final cleavage step, steric hindrance affecting coupling reactions, and their tendency to promote side reactions.
The generally accepted order of acid lability for sulfonyl-based groups is: Pbf > Pmc > Mtr > Tos.[1]
| Protecting Group | Nα-Chemistry | Acid Lability | Typical Cleavage Conditions | Typical Crude Purity | Key Advantages & Disadvantages |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Fmoc | High | 1.5 - 3 hours with TFA-based cocktails.[2] | >70%[2] | Advantages: High acid lability allows for milder and shorter cleavage times, reducing side reactions.[1][2] Less prone to causing tryptophan alkylation compared to Pmc.[2] Disadvantages: Can be sterically bulky, potentially impacting coupling efficiency.[2] Prone to δ-lactam formation upon activation.[3] |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Fmoc | Moderate | 2 - 6 hours with TFA-based cocktails; may require longer times than Pbf.[2] | Variable, often lower than Pbf under identical short cleavage times. | Advantages: Similar to Pbf but can be less sterically hindered.[3] Disadvantages: Slower cleavage with TFA compared to Pbf.[4] More prone to induce tryptophan alkylation than Pbf. |
| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Fmoc | Low | Extended cleavage times (up to 24 hours) with TFA and scavengers like thioanisole.[1] | Variable, increased risk of side products. | Advantages: More stable to acid than Pbf and Pmc. Disadvantages: Requires harsh and prolonged cleavage conditions, increasing the likelihood of side reactions.[1] |
| Tos (Tosyl) | Boc/Fmoc | Very Low | Requires strong acids like HF.[2] Incompatible with standard Fmoc/tBu cleavage protocols.[1] | Variable | Advantages: Provides robust protection.[2] Disadvantages: Harsh cleavage conditions can degrade sensitive peptides. Released tosyl groups can modify tryptophan residues.[2] |
| NO₂ (Nitro) | Fmoc/Boc | Special | On-resin removal with SnCl₂ in mild acidic conditions.[5] | Sequence-dependent | Advantages: Significantly reduces δ-lactam formation.[6] Stable in solution for long periods.[6] Disadvantages: On-resin removal can be sequence-dependent. Catalytic hydrogenation for removal can be challenging for peptides with multiple Arg(NO₂) residues.[6] |
| (Boc)₂ (bis-tert-butoxycarbonyl) | Fmoc | High | 1 hour with TFA-H₂O (95:5).[6] | Variable | Advantages: Rapidly cleaved with TFA. Disadvantages: Highly prone to δ-lactam formation, leading to lower coupling efficiency.[6] |
Experimental Data Highlight: A comparative study on the cleavage of an arginine-containing peptide demonstrated that a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc).[1][2] This underscores the significantly faster and more efficient deprotection achieved with the Pbf group.
Further studies on δ-lactam formation, a major side reaction that leads to arginine deletion, have shown that the NO₂ protecting group significantly minimizes this side reaction compared to Pbf.[6] The (Boc)₂ protecting group is highly susceptible to δ-lactam formation.[6]
Experimental Protocols
Protocol 1: Coupling of Fmoc-Arg(Pbf)-OH (Standard HBTU/DIPEA Activation)
This protocol is suitable for the incorporation of a sterically hindered amino acid like Fmoc-Arg(Pbf)-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Arg(Pbf)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin is thoroughly washed with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH and HBTU in a minimal amount of DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection of Peptides Containing Arg(Pbf) or Arg(Pmc)
This protocol utilizes a common scavenger cocktail to minimize side reactions during cleavage.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)[2]
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Cleavage: Add the cooled cleavage cocktail to the resin. Stir the mixture at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Cleavage and Deprotection of Peptides Containing Arg(Mtr)
Due to the stability of the Mtr group, extended cleavage times and specific scavengers are often necessary.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: TFA/Thioanisole (e.g., 9:1 v/v) or 1 M TMSBr in TFA.
-
Cold diethyl ether
-
DCM
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail to the resin. Stir the mixture at room temperature. The reaction may require several hours (up to 24 hours) for complete deprotection.[1] Monitor the reaction progress by HPLC if possible.
-
Peptide Precipitation and Isolation: Follow steps 3-5 from Protocol 2.
**Protocol 4: On-Resin Deprotection of Arg(NO₂) **
This protocol allows for the removal of the NO₂ group before cleaving the peptide from the resin.[5]
Materials:
-
Peptidyl-resin containing Arg(NO₂)
-
Deprotection Cocktail: 2 M SnCl₂·2H₂O, 0.04 M phenol, and 0.2 M aqueous HCl in 2-Methyltetrahydrofuran (2-MeTHF).[5]
Procedure:
-
Resin Treatment: Add the deprotection cocktail to the peptidyl-resin.
-
Reaction: Heat the reaction mixture to 55 °C and allow it to proceed. The reaction time can be monitored by HPLC analysis of a cleaved aliquot.
-
Washing: After completion, drain the deprotection solution and wash the resin thoroughly with the appropriate solvents before proceeding to the final cleavage from the resin.
Visualizing SPPS Workflows and Logical Relationships
Caption: General workflow for SPPS incorporating a protected arginine residue.
Caption: Decision logic for selecting an appropriate arginine protecting group.
References
A Researcher's Guide to Evaluating Alternative Coupling Reagents for Arginine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure incorporation of arginine into synthetic peptides is a critical challenge. The unique properties of arginine's guanidinium side chain, including its bulkiness and basicity, predispose it to side reactions such as racemization and δ-lactam formation during solid-phase peptide synthesis (SPPS). The choice of coupling reagent is paramount in mitigating these issues and ensuring high-purity peptide products. This guide provides an objective comparison of alternative coupling reagents for arginine, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific application.
The Challenge of Arginine Coupling: Racemization and δ-Lactam Formation
During peptide synthesis, the activation of the carboxylic acid of an amino acid is a necessary step for amide bond formation. However, this activation can also lead to undesirable side reactions, particularly with arginine.
Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the incorporation of the D-isomer instead of the desired L-isomer. This can significantly impact the biological activity of the final peptide.[1][2] The primary mechanisms for racemization are oxazolone formation and direct enolization, both of which are influenced by the choice of coupling reagent, base, and reaction temperature.[1] Highly activating uronium/aminium reagents like HBTU and HATU, when used with non-hindered bases, are often associated with higher levels of racemization.[1]
δ-Lactam formation is an intramolecular cyclization of the activated arginine, where the side-chain guanidinium group attacks the activated carboxyl group. This side reaction leads to the irreversible formation of an inactive six-membered lactam, resulting in the deletion of the arginine residue in the final peptide sequence.[3][4]
Visualizing the Peptide Coupling Process
The following diagram illustrates the general workflow of a coupling step in solid-phase peptide synthesis.
Caption: General workflow of an arginine coupling step in SPPS.
Comparison of Alternative Coupling Reagents for Arginine
The choice of coupling reagent and additive significantly impacts the success of arginine incorporation. While traditional carbodiimide reagents like DCC and DIC are still in use, a variety of onium salt-based reagents and novel additives have been developed to improve coupling efficiency and minimize side reactions.[5][6]
Onium Salt Reagents
Onium salt reagents, such as aminium/uronium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP, PyAOP) salts, are highly efficient and have become popular choices for peptide synthesis.[5] They react with the carboxylic acid to form active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[2]
Additives for Racemization Suppression
Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are crucial for suppressing racemization.[1][2] They form active esters with the activated amino acid that are more stable and less susceptible to racemization.[1][2] Oxyma-based additives have been shown to be superior in suppressing racemization compared to traditional HOBt-based methods.[1]
The following table summarizes the performance of various coupling reagent and additive combinations in suppressing racemization during the synthesis of model peptides.
| Coupling Reagent/Strategy | Additive | % D-Isomer Formed (Racemization) | Reference |
| DIC | HOBt | 1.2% | [1] |
| DIC | OxymaPure | 0.4% | [1] |
| HBTU | HOBt | 5.6% | [1] |
| COMU | - | 0.5% | [1] |
Note: Lower % D-isomer indicates less racemization and better stereochemical purity. Data adapted from a comparative analysis of Oxyma and COMU coupling reagents.[1]
Impact of Base Selection
The base used to neutralize the protonated amine and facilitate the coupling reaction also plays a critical role in racemization. Sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), are generally preferred over less hindered bases like N-methylmorpholine (NMM) as they are less likely to abstract the α-proton of the activated amino acid, a key step in the racemization process.[1] For highly sensitive couplings, even more hindered bases like 2,4,6-collidine may be beneficial.[1]
Experimental Protocols
To aid researchers in their own evaluation of coupling reagents for arginine, detailed experimental protocols are provided below.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines a general procedure for the manual synthesis of a peptide on a solid support using Fmoc chemistry.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) (3 equivalents) with the chosen coupling reagent (2.9 equivalents) and a base such as DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the peptide-resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 1.5-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Protocol for Evaluating δ-Lactam Formation
This protocol allows for the quantification of δ-lactam formation during the activation of arginine.
-
Activation: Prepare an equimolar solution of Fmoc-Arg(Pbf)-OH, the coupling reagent (e.g., DIC), and an additive (e.g., OxymaPure) in DMF.
-
Reaction Monitoring: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Quenching and Analysis: Dilute the aliquot with acetonitrile (CH3CN) and analyze by RP-HPLC to quantify the amounts of the starting Fmoc-Arg(Pbf)-OH, the activated ester, and the formed δ-lactam.[4]
Logical Flow for Coupling Reagent Selection
The selection of an appropriate coupling reagent for arginine involves a careful consideration of several factors. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an arginine coupling reagent.
Conclusion
The successful incorporation of arginine in peptide synthesis hinges on the careful selection of coupling reagents, additives, and bases to minimize racemization and δ-lactam formation. While standard onium salt reagents like HBTU offer a good balance of efficiency and cost, newer reagents like COMU and the use of OxymaPure as an additive with carbodiimides have demonstrated superior performance in suppressing racemization. For particularly challenging couplings involving sterically hindered residues, high-power onium salts such as HATU may be necessary. By understanding the underlying chemistry and following optimized protocols, researchers can significantly improve the yield and purity of arginine-containing peptides, paving the way for advancements in drug discovery and development.
References
A Head-to-Head Battle of Arginine Protecting Groups: Fmoc-Arg(Pbf)-OH vs. Fmoc-Arg(NO2)-OH
In the precise world of solid-phase peptide synthesis (SPPS), the choice of protecting group for the highly reactive guanidinium side chain of arginine is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and the prevalence of unwanted side reactions. For researchers, scientists, and professionals in drug development, navigating the landscape of available protected arginine derivatives is key to successful outcomes. This guide provides an objective, data-driven comparison of two prominent contenders: the widely used Fmoc-Arg(Pbf)-OH and the revisited Fmoc-Arg(NO2)-OH.
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has long been the gold standard for arginine protection in Fmoc-based SPPS, lauded for its balance of stability and acid lability.[1][2] However, it is not without its drawbacks, most notably a propensity for δ-lactam formation upon activation.[3] The nitro (NO2) protecting group, while one of the earliest used, has seen a resurgence due to its ability to mitigate this key side reaction.[1]
This guide will delve into the stability of these derivatives, quantitatively compare their major side reactions, and provide detailed experimental protocols for their use.
Stability in Solution
Both Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH exhibit excellent stability in common SPPS solvents. Studies have shown that both derivatives are completely stable in N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) at room temperature for over 10 days and also at 45°C in the presence of the coupling additive OxymaPure.[1][4] This high stability ensures the integrity of the amino acid derivative during storage and throughout the coupling reactions in automated peptide synthesizers.
Quantitative Comparison of Side Reactions
The choice of protecting group for arginine's side chain has a significant impact on the profile of side reactions during peptide synthesis. The two most prominent side reactions are δ-lactam formation and ornithine formation.
| Side Reaction | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(NO2)-OH | Key Observations |
| δ-Lactam Formation | 12% formation after 30 minutes of activation with DIC/OxymaPure.[1] | 3% formation after 30 minutes of activation with DIC/OxymaPure.[1] | Fmoc-Arg(NO2)-OH demonstrates a significantly lower tendency for this yield-reducing side reaction.[1] |
| Ornithine Formation | Generally low under standard Fmoc-SPPS TFA cleavage conditions. More prone to this side reaction with stronger acid conditions.[5] | Can occur during harsh acidic cleavage conditions such as with HF, but is not a major side product with standard TFA cleavage.[6] | Ornithine formation is a greater concern in Boc-chemistry SPPS employing strong acids like HF for deprotection.[5][6] |
| Tryptophan Alkylation | The cleaved Pbf group can alkylate tryptophan residues during TFA cleavage.[7] | This side reaction is not reported as a significant issue with the nitro protecting group. | The use of scavengers is crucial to minimize tryptophan alkylation when using Fmoc-Arg(Pbf)-OH in tryptophan-containing peptides.[7] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH or Fmoc-Arg(NO2)-OH
This protocol outlines a typical manual coupling procedure for incorporating either Fmoc-Arg(Pbf)-OH or Fmoc-Arg(NO2)-OH into a growing peptide chain on a solid support.
Materials:
-
Peptidyl-resin (pre-swollen in DMF)
-
Fmoc-Arg(Pbf)-OH or Fmoc-Arg(NO2)-OH (3 equivalents relative to resin substitution)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure (3 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected arginine derivative and OxymaPure in a minimal amount of DMF. Add DIC to the mixture and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Cleavage and Deprotection
For Peptides Synthesized with Fmoc-Arg(Pbf)-OH:
This protocol is for the final cleavage of the peptide from the resin and removal of the Pbf and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Add the cleavage cocktail to the dried peptidyl-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
For Peptides Synthesized with Fmoc-Arg(NO2)-OH:
The nitro group is stable to TFA.[4] Therefore, a two-step deprotection strategy is typically employed.
Step 1: On-Resin Reduction of the Nitro Group
Materials:
-
Peptidyl-resin (with N-terminal Fmoc group removed)
-
Reducing Solution: 2 M SnCl2, 0.04 M phenol, 0.2 M aq. HCl in 2-MeTHF
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Treat the peptidyl-resin with the reducing solution at 55°C. The reaction time will vary depending on the peptide sequence and can be monitored by HPLC.
-
Once the reduction is complete, wash the resin thoroughly with 2-MeTHF.
Step 2: Global Deprotection and Cleavage
Follow the same procedure as for Fmoc-Arg(Pbf)-OH using a standard TFA cleavage cocktail.
Logical Decision Making and Reaction Pathways
The choice between Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH can be guided by the specific requirements of the peptide being synthesized.
Caption: Decision logic for selecting an arginine protecting group.
The primary side reaction during the coupling of activated arginine is the intramolecular cyclization to form an inactive δ-lactam, which leads to the deletion of the arginine residue in the final peptide.
Caption: Competing reaction pathways for activated arginine.
Conclusion
Both Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH are highly stable and effective for incorporating arginine into synthetic peptides. The primary advantage of Fmoc-Arg(NO2)-OH lies in its significantly reduced propensity for δ-lactam formation, a critical factor for improving yields and purity, especially in arginine-rich sequences. However, its use necessitates an additional on-resin reduction step prior to final cleavage.
Fmoc-Arg(Pbf)-OH remains a robust and widely used option, particularly for sequences where δ-lactam formation is less problematic. When synthesizing peptides containing tryptophan, the potential for alkylation by the cleaved Pbf group must be addressed through the use of appropriate scavengers in the cleavage cocktail. The choice between these two derivatives should be made based on a careful evaluation of the peptide sequence and the specific challenges it may present during synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. chempep.com [chempep.com]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fmoc-D-Arg-OH
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-D-Arg-OH (Nα-(9-Fluorenylmethoxycarbonyl)-D-arginine), a key reagent in peptide synthesis. Adherence to these protocols is crucial for minimizing risks and adhering to regulatory standards.
I. Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While safety data sheets for the closely related compound Fmoc-D-Arg(Pbf)-OH indicate no known specific physical or health hazards, it is prudent to treat all laboratory chemicals with caution.[1] Some sources classify similar Fmoc-amino acids as causing skin, eye, and respiratory irritation.[2]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is required to prevent skin contact.
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[3]
II. Quantitative Data Summary
The following table summarizes key information for Fmoc-D-Arg(Pbf)-OH, a common derivative of this compound.
| Parameter | Information | Source |
| Chemical Formula | C34H40N4O7S | [1] |
| Molecular Weight | 648.77 g/mol | |
| Appearance | White or off-white powder | [4] |
| Storage Temperature | 2-8°C | |
| WGK (Water Hazard Class) | WGK 3 | |
| Disposal Consideration | Must be disposed of in accordance with federal, state, and local environmental control regulations. | [1] |
III. Disposal Protocols
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5][6] All waste generated from the use of this compound must be treated as hazardous chemical waste.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused, expired, or contaminated solid this compound, as well as disposable items contaminated with the solid chemical (e.g., weigh boats, gloves, and paper towels).
Step-by-Step Procedure:
-
Segregation: Keep solid this compound waste separate from other chemical waste to prevent unintended reactions.[5]
-
Packaging: Collect all solid waste in a designated, durable, and sealable container. The original container is suitable if it is in good condition.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5][7]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the waste through your institution's certified chemical waste disposal program.[5]
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol applies to solutions containing this compound, such as those from peptide synthesis deprotection steps which often contain solvents like dimethylformamide (DMF) and piperidine.
Step-by-Step Procedure:
-
Segregation: Collect liquid waste containing this compound in a dedicated, sealed, and chemically resistant container. Do not mix this waste stream with other types of liquid waste, especially acidic waste, to avoid potentially violent reactions.[6]
-
Containerization: Use a container that can be securely sealed to prevent spills and evaporation.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents with their approximate concentrations (e.g., "this compound in DMF/Piperidine").
-
Storage: Store the sealed liquid waste container in a designated, well-ventilated area, following your institution's guidelines for chemical waste storage.
-
Final Disposal: Dispose of the liquid waste through your institution's hazardous waste management program.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Protocol:
-
Evacuate and Alert: Evacuate the immediate area and inform nearby personnel.
-
Personal Protection: Don appropriate PPE, including respiratory protection if dust is generated.
-
Containment: For small spills, use appropriate tools to carefully sweep or shovel the material into a designated waste disposal container.[1] For large spills, also use a shovel to place the material into a suitable waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[7]
-
Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste according to the procedures outlined above.[7]
V. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
Essential Safety and Handling Protocol for Fmoc-D-Arg-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-D-Arg-OH. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under EU regulations, it is crucial to handle it with care as the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] The primary risks are associated with inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles.[2][3] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][4] | Prevents skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.[1][4] |
| Respiratory Protection | Use a NIOSH-approved N95 or P1 particulate respirator if dust is generated.[1][5] | Minimizes the risk of inhaling fine particles of the solid compound.[3] |
| Body Protection | Laboratory coat.[2] | Protects skin and personal clothing from spills and contamination. |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe working environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6][7]
-
Avoid generating dust during handling.
-
Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[6]
Storage:
-
Store in a tightly closed container.[6]
-
Keep in a cool, dry place, with a recommended storage temperature of 2-8°C.[5]
-
Store away from strong oxidizing agents.[6]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Accidental Release:
-
Minor Spill: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Ensure adequate ventilation.[1]
-
Major Spill: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[1]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[1] |
Disposal Plan
All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[6]
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste.
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[1] Do not dispose of down the drain.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
